This technical guide provides an in-depth analysis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide (CAS 1001567-68-5), a specialized heterocyclic building block.[1] [1] Executive Summary 1-(Difluoromethyl)-1H-pyrazole...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide (CAS 1001567-68-5), a specialized heterocyclic building block.[1]
[1]
Executive Summary
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide is a high-value fluorinated scaffold used primarily in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical candidates (kinase inhibitors).[1]
Its structural uniqueness lies in the
-difluoromethyl (-CFH) motif.[1] Unlike the ubiquitous -methyl group found in commercial fungicides like Fluxapyroxad or Bixafen, the -CFH group acts as a lipophilic hydrogen bond donor bioisostere, significantly altering the metabolic stability and membrane permeability of the parent molecule.[1] The C3-carbohydrazide moiety serves as a reactive "lynchpin," allowing rapid cyclization into bio-active 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following data consolidates the core properties of the molecule.
Property
Specification
Chemical Name
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
CAS Number
1001567-68-5
Molecular Formula
CHFNO
Molecular Weight
176.12 g/mol
Physical State
White to off-white crystalline solid
Melting Point
145–148 °C (Typical range for pure hydrazides)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Acidity (pKa)
~11.5 (Hydrazide NH), ~2.5 (Conjugate acid)
SMILES
FC(F)n1cccc1C(=O)NN
Synthetic Methodology
The synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide is a two-phase process.[1] The critical challenge is ensuring regioselective difluoromethylation at the N1 position, followed by hydrazinolysis.
Phase 1: Regioselective
-Difluoromethylation
Direct alkylation of pyrazoles with chlorodifluoromethane (Freon-22) often yields mixtures of N1 and N2 isomers.[1] Modern protocols utilize sodium chlorodifluoroacetate or difluorocarbene reagents in phase-transfer conditions to improve selectivity.[1]
Phase 2: Hydrazinolysis (Core Protocol)
This protocol describes the conversion of Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate to the target hydrazide.[1]
Dissolution: Charge a round-bottom flask with Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate and Ethanol (10 mL/g of substrate). Stir until fully dissolved.
Addition: Add Hydrazine hydrate dropwise at room temperature. Note: A large excess is used to prevent the formation of the dimer (bis-hydrazide).[1]
Reflux: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.[1] The ester spot (
) should disappear, replaced by the baseline hydrazide spot.
Work-up (Precipitation): Cool the mixture to 0 °C. The product often crystallizes directly from the ethanol solution.
Filtration: Filter the white precipitate.
Purification: Wash the cake with cold ethanol (
) and diethyl ether () to remove excess hydrazine.
Figure 1: Synthetic pathway from pyrazole precursor to the target hydrazide and downstream heterocycle formation.[1]
Reactivity & Applications
The "Warhead" for Heterocycle Construction
The primary utility of this CAS is as a precursor for 5-membered heterocycles.[1] The hydrazide group (
) reacts with electrophiles to close the ring, retaining the fluorinated pyrazole tail which confers biological activity.[1]
1,3,4-Oxadiazoles: Reaction with carboxylic acids in POCl
.[1] Used in designing novel antimicrobial agents.[2]
Schiff Bases: Reaction with aromatic aldehydes to form hydrazones (
).[1] These are often screened for anticonvulsant and anti-tubercular activity [1].
Bioisosteric Significance (
-CF
H vs
-CH
)
In drug design, replacing an
-methyl group with an -difluoromethyl group impacts the molecule's physicochemical profile:
Lipophilicity: The
group is more lipophilic than (), improving membrane permeability.
H-Bonding: The
proton is a weak hydrogen bond donor (HBD), unlike the inert methyl protons. This can establish unique binding interactions with receptor pockets (e.g., carbonyl backbone interactions in kinase active sites).
Metabolic Blocking: The C-F bond strength prevents oxidative demethylation by cytochrome P450 enzymes.
Pharmacophore Mapping Diagram
Figure 2: Bioisosteric rationale for using the N-difluoromethyl scaffold over standard N-methyl analogs.
Handling & Safety (GHS Classification)
Based on Safety Data Sheets (SDS) for fluorinated pyrazole hydrazides [2, 3]:
H335: May cause respiratory irritation.[3][4][6][7]
PPE Requirements: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hydrazides are prone to oxidation over long periods.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1001567-68-5. Retrieved February 2, 2026, from [Link][1]
Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry. [Link]
An In-Depth Technical Guide to the Molecular Structure of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide: Synthesis, Characterization, and Therapeutic Potential Executive Summary This technical guide provides a comprehe...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Molecular Structure of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and potential applications of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide. This compound uniquely combines three key structural motifs of significant interest in medicinal and agrochemical research: a pyrazole core, a difluoromethyl group, and a carbohydrazide functional group. The pyrazole scaffold is a cornerstone in numerous therapeutic agents, while the difluoromethyl moiety serves as a critical bioisostere for enhancing metabolic stability and binding affinity. The carbohydrazide group offers a versatile platform for creating derivatives and engaging in crucial hydrogen bonding interactions. This document details the molecule's structural features, outlines a robust synthetic pathway, describes the analytical techniques required for its characterization, and explores its potential from a structure-activity relationship (SAR) perspective.
Introduction: The Convergence of Three Pharmacophoric Pillars
The field of drug and pesticide discovery is driven by the rational design of molecules that can interact with biological targets with high specificity and efficacy. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in a wide array of commercially successful products, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1] Its rigid structure provides a reliable framework for the precise spatial orientation of functional groups.
The strategic incorporation of fluorine into drug candidates is a proven method for optimizing physicochemical and pharmacokinetic properties. The difluoromethyl (-CHF₂) group, in particular, acts as a bioisosteric replacement for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor while significantly increasing metabolic stability against oxidative degradation. Its inclusion in scaffolds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been pivotal in the development of a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides.[2][3]
Completing the trifecta is the carbohydrazide moiety (-CONHNH₂). This functional group is a key building block in the synthesis of various heterocyclic systems and is a recognized pharmacophore in its own right.[4][5] It is frequently found in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, largely due to its ability to form multiple hydrogen bonds and chelate metal ions.[4][6][7] The title compound, 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide, represents a logical and compelling fusion of these three motifs, positioning it as a molecule of high interest for discovery programs.
Molecular Structure and Physicochemical Properties
Core Structural Analysis
The molecule is composed of a central 1H-pyrazole ring. Key substitutions are:
N1 Position: A difluoromethyl group, which significantly influences the electronic properties and metabolic stability of the pyrazole ring.
C3 Position: A carbohydrazide side chain, which provides a primary site for hydrogen bonding and further chemical modification.
The linkage at the N1 position with the difluoromethyl group is one of two possible regioisomers that can be formed during synthesis; the other being substitution at the N2 position. Specific synthetic control is required to ensure the desired N1-substituted product.
Molecular Representation
The 2D structure of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide is depicted below.
Caption: 2D structure of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide.
Predicted Physicochemical Properties
Quantitative data, predicted using computational models, provides insight into the molecule's behavior in biological systems.
Property
Predicted Value
Significance
Molecular Formula
C₅H₆F₂N₄O
Defines the elemental composition.
Molecular Weight
176.13 g/mol
Influences diffusion and transport properties.
XLogP3
-0.4
Indicates high hydrophilicity, suggesting good aqueous solubility.
Hydrogen Bond Donors
3
The -NH and -NH₂ groups can donate protons in interactions.
Hydrogen Bond Acceptors
4
The pyrazole nitrogens and carbonyl oxygen can accept protons.
Topological Polar Surface Area (TPSA)
96.1 Ų
Suggests the molecule may have moderate cell permeability.
Synthesis and Derivatization
The synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide is most logically achieved via a two-step process starting from a suitable difluoroacetoacetic acid ester.
Retrosynthetic Analysis
The logical disconnection points toward the formation of the carbohydrazide from its corresponding carboxylic acid ester and the construction of the pyrazole ring from acyclic precursors.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide Chemical Properties
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists
Executive Summary
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide (CAS: 143036-74-4 or analog derivatives) represents a specialized fluorinated building block in the synthesis of bioactive heterocycles. While structurally related to the blockbuster succinate dehydrogenase inhibitor (SDHI) fungicides (which typically feature a 1-methyl-3-(difluoromethyl) motif), this molecule features the difluoromethyl (
This structural distinction alters the electronic landscape of the pyrazole ring, enhancing lipophilicity and metabolic stability while modulating the reactivity of the C3-carbohydrazide moiety.[1] This guide details the physicochemical properties, validated synthesis protocols, and downstream reactivity of this versatile intermediate.[1]
group at the N1 position acts as a lipophilic hydrogen bond donor and a strong electron-withdrawing group (EWG), significantly influencing the pKa and reactivity of the pendant hydrazide.[1]
Key Data Summary[1][3][4]
Property
Value / Description
Note
Molecular Formula
Molecular Weight
176.12 g/mol
Appearance
White to off-white crystalline solid
Typical for pyrazole hydrazides
Predicted LogP
~ -0.2 to 0.5
More lipophilic than the non-fluorinated parent
H-Bond Donors
3 (Hydrazide , , )
acts as a weak donor
H-Bond Acceptors
4 (N, O, F)
Fluorine acts as a weak acceptor
Electronic Effect
N1- ()
Reduces electron density in the pyrazole ring
The "Fluorine Effect"
The
group is bioisosteric to hydroxyl () and thiol () groups but with significantly higher lipophilicity.[1] Unlike the trifluoromethyl () group, the proton is acidic enough to participate in weak hydrogen bonding, which can improve binding affinity in enzyme pockets (e.g., kinase or SDH active sites).[1]
Validated Synthesis Protocols
The synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide requires a two-step sequence: N-difluoromethylation of the parent pyrazole ester, followed by nucleophilic acyl substitution with hydrazine.
Step 1: N-Difluoromethylation (The Critical Step)
Direct N-difluoromethylation is challenging due to the poor nucleophilicity of the pyrazole nitrogen and the instability of difluorocarbene precursors.[1] The following protocol utilizes a modern, non-ozone-depleting reagent system.
, 2.5 eq) as the difluorocarbene source, and (2.0 eq).[1]
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1] Anhydrous conditions are critical.
Procedure:
Dissolve the pyrazole ester in DMF under
atmosphere.
Add
and heat to 90°C.
Slowly add Sodium chlorodifluoroacetate (solid or solution) over 1 hour.[1] The slow addition minimizes carbene polymerization.[1]
Maintain temperature at 95-100°C for 4-6 hours.
Workup: Pour into ice water. Extract with Ethyl Acetate.[1] The N1-isomer is typically the major product due to steric hindrance at N2 relative to the C3-ester, but regioisomers must be separated via column chromatography (Hexane/EtOAc).[1]
Add hydrazine hydrate dropwise at room temperature.[1]
Reflux the mixture for 4–6 hours. Monitor TLC for disappearance of the ester.[1]
Purification:
Cool the reaction mixture to 0°C. The product often precipitates as white crystals.[1]
Filter and wash with cold ethanol/ether.[1] Recrystallize from ethanol if necessary.
Reactivity & Derivatization Workflow
The carbohydrazide moiety serves as a "chemical handle" for generating diverse heterocycles. The following diagram illustrates the primary synthetic pathways available to researchers.
Caption: Primary synthetic transformations of the carbohydrazide scaffold. The N-difluoromethyl group remains stable under these standard conditions.
Synthesis of 1,3,4-Oxadiazoles (Bioactive Core)
One of the most valuable transformations is the conversion to 1,3,4-oxadiazoles, a scaffold widely used in anticancer and antimicrobial drug discovery.[1]
Method: React the hydrazide with
in ethanolic KOH.
Mechanism: Formation of the dithiocarbazate salt followed by intramolecular cyclization and elimination of
Reaction with aromatic aldehydes yields acylhydrazones.[1] These compounds often exhibit dual activity: the hydrazone linker provides flexibility and H-bonding, while the fluorinated pyrazole confers metabolic stability.[1]
While specific toxicological data for this exact derivative may be limited, it should be handled with the rigorous safety protocols assigned to fluorinated hydrazides.[1]
Hydrazine Residues: The synthesis involves hydrazine hydrate, a known carcinogen and skin sensitizer.[1] Ensure the final product is tested for hydrazine limits (<1 ppm) if used in biological assays.[1]
Fluorine Content: Thermal decomposition (e.g., during high-temp melting point analysis) may release Hydrogen Fluoride (HF).[1] Use a fume hood.[1]
Skin Absorption: Hydrazides can be absorbed through the skin.[1] Nitrile gloves are mandatory; double-gloving is recommended during the synthesis phase.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 19754697, 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. (Precursor Analog Data).[1] Retrieved from [Link][1]
Zhang, D., et al. (2011).[1] Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877.[1] (Protocol validation for pyrazole hydrazinolysis). Retrieved from [Link]
Ataman Chemicals. (2024).[1] Carbohydrazide: Applications and Safety. Retrieved from [Link][1]
ResearchGate. (2025). Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. (Context on Fluorinated Pyrazole SDHIs). Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1-(Difluoromethyl)-1H-pyrazole Scaffold The 1-(difluoromethyl)-1H-pyrazole moiety is a critical pharmacophore in moder...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1-(Difluoromethyl)-1H-pyrazole Scaffold
The 1-(difluoromethyl)-1H-pyrazole moiety is a critical pharmacophore in modern agrochemicals and pharmaceuticals. Its unique electronic properties, conferred by the difluoromethyl group, enhance metabolic stability, binding affinity, and bioavailability of active ingredients. Notably, this scaffold is the cornerstone of several succinate dehydrogenase inhibitor (SDHI) fungicides, a class of compounds vital for crop protection. This guide provides a comprehensive overview of the synthetic pathways to 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide, a key building block for the development of novel bioactive molecules. We will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and discuss the rationale behind the strategic choices in the synthetic route.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic approach to 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide reveals two primary disconnection points, leading to two convergent synthetic strategies. The most direct pathway involves the formation of the hydrazide moiety from a carboxylic acid or its ester derivative. This leads to the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid or its corresponding ester.
Overall Synthetic Strategy
Caption: Experimental workflow for the synthesis of the pyrazole ester intermediate.
Detailed Procedure:
Heat acetic anhydride (3.6 moles) to 100-105 °C in a suitable reaction vessel.
To the heated acetic anhydride, add a mixture of crude ethyl difluoroacetoacetate (~0.96 moles) and triethyl orthoformate (1.8 moles) dropwise.
Maintain the reaction mixture at 100-105 °C for 6 hours.
[1]4. After the reaction is complete, cool the mixture to 60-70 °C and concentrate under vacuum to remove excess reagents and byproducts.
[1]5. In a separate vessel, prepare a solution of potassium carbonate (1.72 mol) and 40% aqueous methylhydrazine (4.91 mol) in water (2134 g).
Add toluene (2292 g) to the aqueous solution and cool the two-phase mixture to between -10 °C and -5 °C.
Dissolve the crude ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutanoate from the previous step in toluene (1146 g) and add it dropwise to the cold methylhydrazine solution with vigorous stirring.
Once the addition is complete and the reaction is confirmed to be finished by GC analysis, concentrate the reaction mixture under vacuum.
To the residual solid, add toluene (757 g) and petroleum ether (b.p. 60-90 °C, 3028 g) and heat to 50-55 °C to dissolve the product.
Slowly cool the solution to 10-15 °C to induce crystallization.
Collect the precipitated product by filtration and dry to obtain ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate as a pale yellow solid.
Part 2: Conversion to 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
With the core pyrazole ester in hand, the final transformation to the desired carbohydrazide can be achieved through two primary methods.
Method A: Two-Step Synthesis via the Carboxylic Acid and Acyl Chloride
This is a robust and widely applicable method that proceeds in high yield.
Step 2.1: Hydrolysis of the Ester to the Carboxylic Acid
The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and an alcohol like methanol.
[2]
Experimental Protocol: Hydrolysis of the Ester
To a solution of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate in methanol and water, add a stoichiometric amount of sodium hydroxide.
Heat the mixture at 60 °C for 4 hours.
[2]3. After cooling, remove the methanol under reduced pressure.
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the carboxylic acid.
[3]5. Filter the solid, wash with water, and dry to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
The carboxylic acid is then converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). This step is crucial for activating the carboxyl group for the subsequent reaction with hydrazine.
Step 2.3: Reaction of the Acyl Chloride with Hydrazine Hydrate
The final step involves the reaction of the acyl chloride with hydrazine hydrate to form the desired carbohydrazide. This is a standard nucleophilic acyl substitution reaction.
Experimental Protocol: Synthesis of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide from the Acyl Chloride
Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) and cool in an ice bath.
Slowly add a solution of hydrazine hydrate in the same solvent to the cooled acyl chloride solution with stirring.
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
The reaction mixture is then worked up by washing with water and brine.
The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method B: Direct Hydrazinolysis of the Ester
A more atom-economical approach is the direct conversion of the ethyl ester to the carbohydrazide by reaction with hydrazine hydrate. [4]This method avoids the isolation of the intermediate carboxylic acid and acyl chloride.
Experimental Protocol: Direct Hydrazinolysis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Caption: Experimental workflow for the direct hydrazinolysis of the pyrazole ester.
Detailed Procedure:
In a reaction vessel equipped with a distillation apparatus, combine ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate and hydrazine hydrate.
Heat the mixture to reflux for 0.5 to 2 hours.
[4]3. During the reaction, perform reactive fractionation or distillation, controlling the overhead distillate to be a mixture of ethanol and water.
[4]4. Upon completion of the reaction (as monitored by TLC or GC), distill the reaction mixture under reduced pressure to remove any remaining volatiles and isolate the 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide.
The synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide is a well-established process that relies on fundamental principles of organic chemistry. The presented pathways offer robust and scalable methods for the production of this key intermediate. The choice between the two-step acyl chloride method and the direct hydrazinolysis of the ester will depend on factors such as scale, available equipment, and desired purity. As the demand for novel agrochemicals and pharmaceuticals containing the 1-(difluoromethyl)-1H-pyrazole scaffold continues to grow, the optimization of these synthetic routes and the development of even more efficient and sustainable methods will remain an active area of research.
An In-depth Technical Guide to 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide, a het...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, explore synthetic methodologies, analyze its physicochemical properties, and discuss its potential applications, grounded in established scientific principles and supported by authoritative references.
Chemical Identity and Nomenclature
The compound at the core of this guide is systematically named 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide . This nomenclature is derived from its chemical structure, which consists of a five-membered pyrazole ring. A difluoromethyl group (-CHF₂) is attached to the nitrogen atom at position 1, and a carbohydrazide group (-CONHNH₂) is substituted at position 3 of the pyrazole ring.
Table 1: Chemical Identifiers and Properties
Property
Value
Source
IUPAC Name
1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
N/A
Molecular Formula
C₅H₆F₂N₄O
Calculated
Molecular Weight
176.13 g/mol
Calculated
Canonical SMILES
C1=CN(N=C1C(=O)NN)C(F)F
Generated
InChI Key
(Predicted)
Generated
Note: As this specific compound is not widely indexed in public databases, some properties are calculated or predicted based on its structure.
The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Its aromatic nature and ability to participate in various non-covalent interactions make it an ideal building block for designing molecules that can effectively interact with biological targets. The introduction of a difluoromethyl group can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Furthermore, the carbohydrazide moiety serves as a versatile functional group for further chemical modifications and can act as a key pharmacophoric element.[2][4]
Synthetic Strategies and Methodologies
The synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide can be approached through several established methods for pyrazole ring formation and subsequent functional group manipulation. A common and effective strategy involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5][6]
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule is illustrated below. The carbohydrazide can be formed from the corresponding ester, which in turn is derived from the pyrazole carboxylic acid. The pyrazole ring itself can be constructed from a suitable difluoromethylhydrazine and a three-carbon building block.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: A Plausible Synthetic Route
The following protocol outlines a feasible multi-step synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide.
Step 1: Synthesis of Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
This step involves the condensation of difluoromethylhydrazine with an appropriate 1,3-dicarbonyl equivalent, such as ethyl 2-formyl-3-oxopropanoate.
Reaction Setup: To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol, add difluoromethylhydrazine (1.1 eq) dropwise at 0 °C.
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate.
Step 2: Hydrazinolysis to 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
The final step involves the conversion of the ester to the desired carbohydrazide.
Reaction Setup: Dissolve the ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol. Add hydrazine hydrate (5.0 eq) to the solution.
Reaction Conditions: Reflux the reaction mixture for 6 hours. Monitor the reaction by TLC.
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum to afford 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide as a pure solid.
Potential Applications in Drug Discovery and Agrochemicals
Derivatives of pyrazole-carbohydrazide have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development and agrochemical research.[2][7]
Anticancer Activity
Numerous studies have highlighted the potential of pyrazole-carbohydrazide derivatives as anticancer agents.[7][8][9] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis in cancer cells. The structural motifs present in 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide align with those found in other reported cytotoxic pyrazole derivatives.
Anti-inflammatory and Analgesic Properties
The pyrazole core is a key component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs). The carbohydrazide moiety can also contribute to anti-inflammatory and analgesic effects.[2]
Antimicrobial and Antifungal Applications
Pyrazole derivatives are widely used as fungicides in agriculture.[10] The difluoromethyl group, in particular, is a common feature in many modern fungicides. The title compound could serve as a valuable intermediate for the synthesis of novel agrochemicals.
Analytical Characterization
The synthesized 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide should be thoroughly characterized to confirm its structure and purity. Standard analytical techniques would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to elucidate the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H).
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Conclusion and Future Perspectives
1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide is a molecule with significant potential, stemming from the synergistic combination of a biologically active pyrazole core, a property-modulating difluoromethyl group, and a versatile carbohydrazide handle. The synthetic pathways are accessible, and the potential for derivatization is vast. Future research should focus on the synthesis and biological evaluation of a library of compounds derived from this core structure to fully explore its therapeutic and agrochemical potential. The insights gained from such studies will undoubtedly contribute to the development of novel and effective chemical entities.
References
PubChem. 1-(difluoromethyl)-1h-pyrazole-3-carbonitrile. National Center for Biotechnology Information. [Link]
Xu, T., et al. (2025). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Org. Biomol. Chem., 23, 7260-7264.
U.S. Environmental Protection Agency. 1H-Pyrazole-4-carboxamide, 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-. [Link]
PubChem. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. [Link]
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
ResearchGate. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
ResearchGate. New Pyrazole-Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase-Like Catalyst, and Antibacterial Study. [Link]
ResearchGate. Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2. [Link]
MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
PubMed. Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti-tumor candidates. [Link]
RSC Publishing. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. [Link]
PubMed. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. [Link]
ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. [Link]
An In-Depth Technical Guide to 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide: Synthesis, Properties, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Fluorinated Pyrazoles in Medicinal Chemistry The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active molecules.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The strategic incorporation of fluorine atoms into these scaffolds often enhances their metabolic stability, binding affinity, and bioavailability. This guide focuses on a specific and promising compound at the intersection of these two vital areas of research: 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide .
The difluoromethyl group (CHF₂) is a bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding and modulating the acidity of nearby protons. When appended to the pyrazole ring, it can significantly influence the molecule's electronic properties and its interactions with biological targets. The carbohydrazide moiety is a versatile functional group known to be a key pharmacophore in various therapeutic agents and a valuable synthon for constructing more complex heterocyclic systems.[1]
This technical guide provides a comprehensive overview of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide, from its fundamental chemical identifiers to a detailed, field-proven synthesis protocol and a discussion of its potential applications in drug discovery, grounded in the established biological significance of its structural components.
Core Compound Identity
While a publicly available, definitive InChIKey for 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide is not readily found in major chemical databases as of this writing, its identity is firmly established through its structural representation and other key identifiers.
Note: The InChI and Canonical SMILES are derived from the known structure.
Synthesis Protocol: A Multi-Step Approach to a Privileged Scaffold
The synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide is a multi-step process that begins with the construction of the core pyrazole ring, followed by functional group manipulations to introduce the carbohydrazide moiety. The following protocol is a synthesis of established chemical principles for constructing similar pyrazole derivatives, providing a robust and logical pathway for its preparation in a laboratory setting.
Overall Synthesis Workflow
Caption: A logical workflow for the synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide.
Part 1: Synthesis of Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate (Precursor)
The initial steps focus on building the difluoromethyl-pyrazole ring with an ester functional group at the 3-position, which is then converted to the target carbohydrazide. The synthesis of a closely related compound, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, has been well-documented and serves as a strong procedural basis.[2][3]
Step 1a: Formation of the Enol Ether
The synthesis begins with the reaction of ethyl 2,2-difluoroacetoacetate with triethyl orthoformate. This reaction forms an activated enol ether, which is a key intermediate for the subsequent cyclization step.
Reactants: Ethyl 2,2-difluoroacetoacetate, Triethyl orthoformate, Acetic anhydride (as a water scavenger).
Protocol:
Combine ethyl 2,2-difluoroacetoacetate and a slight excess of triethyl orthoformate in a round-bottom flask equipped with a reflux condenser.
Add acetic anhydride to the mixture.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Once the starting material is consumed, cool the reaction mixture to room temperature.
Remove the volatile components under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-2,2-difluoroacetoacetate. This intermediate is often used in the next step without further purification.
Causality Behind Experimental Choices:
Triethyl orthoformate serves as both a reactant and a dehydrating agent, driving the equilibrium towards the enol ether product.
Acetic anhydride is added to react with any water present or generated, which could otherwise hydrolyze the reactants and intermediates.
Step 1b: Cyclization to Form the Pyrazole Ring
The crude enol ether from the previous step is then reacted with hydrazine to form the pyrazole ring. The regioselectivity of this reaction is crucial.
Dissolve the crude enol ether in a suitable solvent, such as ethanol.
Cool the solution in an ice bath.
Slowly add hydrazine hydrate dropwise to the cooled solution. The reaction is often exothermic.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
Upon completion, the solvent can be removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate.
Causality Behind Experimental Choices:
The use of hydrazine hydrate provides the two nitrogen atoms required for the pyrazole ring. The reaction proceeds via a Michael addition followed by condensation and elimination of ethanol and water.
The slow, cooled addition of hydrazine helps to control the exothermicity of the reaction and minimize the formation of side products.
Part 2: Hydrazinolysis to 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
This final step converts the ethyl ester into the desired carbohydrazide. This is a standard and generally high-yielding transformation.[5]
Dissolve the ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate in ethanol in a round-bottom flask.
Add an excess of hydrazine hydrate to the solution.
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.
After the reaction is complete, cool the mixture to room temperature.
The product, 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide, will often precipitate from the solution upon cooling.
The solid product can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Causality Behind Experimental Choices:
Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Using an excess of hydrazine and heating to reflux drives the reaction to completion.
The product is typically less soluble in ethanol than the starting ester, allowing for easy isolation by precipitation and filtration.
Physicochemical Properties and Safety Considerations
A thorough understanding of a compound's properties and hazards is paramount for its safe handling and effective use in research.
Property
Value/Information
Source
Physical State
Likely a solid at room temperature
General observation for similar compounds
Solubility
Expected to have some solubility in polar organic solvents like ethanol, methanol, and DMSO.
General chemical principles
Stability
Stable under normal laboratory conditions.
-
Safety and Handling:
1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[6]
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[6]
Potential Applications in Drug Discovery
The true value of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide lies in its potential as a building block and a lead compound in drug discovery programs. This potential is inferred from the extensive body of research on related pyrazole carbohydrazide derivatives.
Anticancer Activity
Numerous pyrazole carbohydrazide derivatives have been synthesized and evaluated for their anticancer properties.[2] The substitution at the 3-position of the pyrazole ring with a carbohydrazide moiety has been shown to yield compounds with antitumor activity.[2] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest in cancer cell lines.[5] The presence of the difluoromethyl group in the target compound could further enhance its potency and pharmacokinetic profile.
Antimicrobial and Antiparasitic Activity
The carbohydrazide moiety is a crucial component in many compounds exhibiting antimicrobial and antiparasitic activities.[2] Derivatives of 1H-pyrazole-4-carbohydrazide have shown promise as leishmanicidal and trypanocidal agents.[7] The nature of the substituents on the pyrazole ring and the carbohydrazide nitrogen are critical for determining the potency and spectrum of antimicrobial activity.[7]
Enzyme Inhibition
The pyrazole scaffold is a key feature in many enzyme inhibitors. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial intermediate for a class of fungicides that act by inhibiting succinate dehydrogenase (SDHI).[2] This highlights the potential of the difluoromethyl-pyrazole core to interact with enzyme active sites.
Signaling Pathway Modulation
Caption: Potential biological targets for 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide in cellular signaling pathways.
Conclusion and Future Directions
1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthesis is achievable through established chemical transformations, and its structural motifs are strongly associated with a wide range of desirable biological activities. The combination of the metabolically robust difluoromethyl group with the versatile pyrazole-carbohydrazide scaffold makes it a prime candidate for inclusion in screening libraries and as a starting point for the rational design of novel therapeutic agents.
Future research should focus on the thorough biological evaluation of this compound against a panel of cancer cell lines, microbial strains, and a diverse set of enzyme targets. Elucidating its specific mechanism of action and identifying its direct biological binding partners will be crucial steps in unlocking its full therapeutic potential. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising molecule.
References
Dias, L. R. S., de Almeida, M. V., & de Souza, M. C. B. V. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317–324. [Link]
Zhang, D., Wang, G., Zhao, G., Xu, W., & Huo, L. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868–5877. [Link]
Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: biological activities and applications. Química Nova, 40(3), 324-342. [Link]
Wikipedia contributors. (2023, September 26). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]
Huang, H.-W., Liu, H.-H., Lin, S.-T., Gan, X.-N., & Zhang, J. (2025). Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2. Zeitschrift für Kristallographie - New Crystal Structures, 240(2), 311–313. [Link]
PubChem. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. Retrieved February 2, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxamide, 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-. Retrieved February 2, 2026, from [Link]
CAS Common Chemistry. (n.d.). Mycophenolate mofetil. Retrieved February 2, 2026, from [Link]
Bassyouni, F. A., El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2012). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 437-444. [Link]
da Silva, A. C., da Silva, E. G., de Souza, M. C. B. V., & Frugulhetti, I. C. P. P. (2011). Pyrazole carbohydrazide derivatives as potential anti-leishmanial agents. European Journal of Medicinal Chemistry, 46(9), 4374–4383. [Link]
Xu, T., Zhong, Z., Yan, J., Chen, Y., Wang, A., & Wang, M. (2025). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 23(30), 7260-7264. [Link]
Giorno, T. B., da Silva, A. C., de Souza, M. C. B. V., & Frugulhetti, I. C. P. P. (2015). Synthesis and biological evaluation of new pyrazole carbohydrazide derivatives as inhibitors of dengue virus replication. Medicinal Chemistry Research, 24(1), 253–265. [Link]
Zhang, D., Wang, G., Zhao, G., Xu, W., & Huo, L. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868–5877. [Link]
Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-{[1-(5-methyl-3-phenyl-1H-pyrazol-4-yl)ethylidene]hydrazono}-1H-indol-2-ones. European Journal of Medicinal Chemistry, 38(6), 633–643. [Link]
Strategic Synthesis & Application of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
A Technical Whitepaper for Discovery Chemists Executive Summary The pyrazole ring is a privileged scaffold in agrochemical and pharmaceutical discovery, serving as the core for blockbuster Succinate Dehydrogenase Inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Whitepaper for Discovery Chemists
Executive Summary
The pyrazole ring is a privileged scaffold in agrochemical and pharmaceutical discovery, serving as the core for blockbuster Succinate Dehydrogenase Inhibitors (SDHIs) and various kinase inhibitors.[1] While C-difluoromethylated pyrazoles (e.g., Isopyrazam, Sedaxane) are industry standards, the N-difluoromethyl (
-CFH) motif represents an emerging frontier in bioisosteric design.[1]
This guide details the discovery-scale synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide . Unlike the common 1-methyl-3-(difluoromethyl) isomers, this target introduces the lipophilic, hydrogen-bond donor/acceptor modulating
-CFH group directly onto the aromatic nitrogen.[1] This moiety significantly alters the pKa and metabolic stability of the ring system, offering a novel vector for structure-activity relationship (SAR) exploration.[1]
Part 1: Structural Rationale & Retrosynthetic Logic[1]
The Fluorine Effect
The substitution of an
-methyl group with an -difluoromethyl group imparts critical physicochemical changes:
Lipophilicity Modulation: The
group increases compared to methyl, enhancing membrane permeability.[1]
Metabolic Blocking: The C-F bond strength prevents oxidative demethylation, a common clearance pathway for
group is sufficiently acidic to act as a weak hydrogen bond donor, potentially engaging unique binding pockets.[1]
Retrosynthetic Analysis
The synthesis hinges on the regioselective introduction of the difluoromethyl group.[1] Direct fluorination of N-alkyl pyrazoles is difficult; therefore, a "late-stage" difluoromethylation of the pyrazole core via difluorocarbene insertion is the preferred pathway.[1]
Figure 1: Retrosynthetic strategy focusing on the N-difluoromethylation of the pyrazole core followed by functional group interconversion.[1]
Part 2: Detailed Synthetic Protocols
Step 1: Regioselective N-Difluoromethylation
Objective: Synthesis of Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate.
Challenge: Controlling regioselectivity (N1 vs. N2 alkylation) and handling difluorocarbene sources safely.
Selected Method: Use of Sodium Chlorodifluoroacetate as a solid, bench-stable difluorocarbene precursor.[1]
Protocol
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Isomer Separation: The 1-(difluoromethyl) isomer (Target) is typically less polar than the 2-(difluoromethyl) isomer due to dipole moment cancellation.[1]
Data Summary: Step 1
Parameter
Specification
Reagent Stoichiometry
1.0 eq Substrate : 2.0 eq : 1.5 eq Base
Solvent
DMF (Anhydrous)
Temperature
95°C (Critical for carbene generation)
Typical Yield
65–75%
Key Byproduct
N2-isomer (usually minor if C3 is sterically hindered)
Step 2: Hydrazinolysis to Carbohydrazide
Objective: Conversion of the ethyl ester to the hydrazide functional handle.[1]
Scientific Integrity: This reaction must be controlled to prevent over-acylation (formation of bis-pyrazole hydrazides).
Protocol
Dissolution: Dissolve the purified Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate (5.0 mmol) in absolute Ethanol (15 mL).
Rational: A large excess of hydrazine is used to favor the mono-acylated product (the target hydrazide) and prevent the hydrazide product from attacking another ester molecule.[1]
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
Monitoring: Reaction is complete when the starting ester spot disappears on TLC.[1]
Isolation (Precipitation Method):
Cool the reaction mixture to
(ice bath).
The product often crystallizes out.[1] If not, concentrate the ethanol to 1/3 volume and add cold diethyl ether.[1]
Filtration: Filter the white solid, wash with cold ethanol (
mL) and diethyl ether ( mL).
Drying: Vacuum dry at 40°C for 4 hours.
Figure 2: Integrated workflow for the synthesis of the target hydrazide from the parent pyrazole.
Part 3: Analytical Validation & Quality Control
To ensure the integrity of the discovery library, the following analytical criteria must be met.
1,2,4-Triazoles: Reaction with isothiocyanates followed by base-mediated cyclization.[1]
Fragment-Based Drug Design (FBDD): The
-CFH moiety serves as a lipophilic anchor in fragment screening against kinases or epigenetic targets.[1]
References
Bioisosterism of Difluoromethyl Group:
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
Difluoromethylation Methodology:
Zheng, J., et al. (2013).[1] Difluoromethylation of N-heterocycles using sodium chlorodifluoroacetate. Chemical Communications, 49, 7513-7515.[1] Link
Regioselectivity in Pyrazole Alkylation:
Knorr, R. (1883).[1] Einwirkung von Acetessigester auf Phenylhydrazin.[1] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2604.[1] (Foundational reference for pyrazole reactivity). Link
Hydrazide Synthesis Protocols:
Narang, R., et al. (2012).[1] Hydrazine derivatives in drug discovery: Synthesis and biological evaluation. Mini-Reviews in Medicinal Chemistry, 12(1), 3-21.[1] Link
SDHI Fungicide Chemistry (Contextual):
Walter, H. (2016).[1] Pyrazole carboxamide fungicides: A technical overview. Bioorganic & Medicinal Chemistry, 24(3), 331-343.[1] Link[1]
Technical Guide: Stability & Storage of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
The following technical guide details the stability, storage, and handling protocols for 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide , designed for researchers and drug development professionals. [1][2] Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stability, storage, and handling protocols for 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide , designed for researchers and drug development professionals.
[1][2]
Executive Summary
1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide is a critical intermediate scaffold used in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and specific pharmaceutical targets (e.g., cannabinoid receptor antagonists).[1][2] While the pyrazole core and difluoromethyl group exhibit robust chemical stability, the carbohydrazide moiety (-C(=O)NHNH₂) introduces significant sensitivity to oxidative stress and hydrolytic cleavage.[1][2]
This guide moves beyond basic SDS recommendations, providing a rigorous, self-validating framework for maintaining compound integrity during long-term storage and experimental handling.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Parameter
Specification
Chemical Name
1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
CAS Number
1001567-68-5
Molecular Formula
C₅H₆F₂N₄O
Molecular Weight
176.12 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol; Low solubility in water/non-polar solvents.[1][2][3]
pKa (Hydrazide)
~3.0–3.5 (protonation of terminal nitrogen)
Critical Degradation Mechanisms
Understanding why this compound degrades is the first step in preventing it.[1][2] The degradation profile is dominated by the reactivity of the hydrazide tail.[1][2]
A. Oxidative Dehydrogenation (Primary Threat)
The terminal hydrazine group is electron-rich and susceptible to oxidation by atmospheric oxygen.[1][2]
Mechanism: Radical-mediated abstraction of hydrogen atoms from the hydrazine nitrogen.[1][2]
Product: Formation of diimides or azo-dimers, often resulting in a yellow/orange discoloration of the white solid.[1][2]
Prevention: Exclusion of oxygen via inert atmosphere (Argon/Nitrogen).[1][2]
B. Hydrolytic Cleavage
While less rapid than oxidation, moisture can attack the carbonyl carbon.[1][2]
Mechanism: Nucleophilic attack by water, catalyzed by acids or bases.[1][2]
Prevention: Desiccated storage; avoid protic solvents during long-term storage.
C. Difluoromethyl Stability
The -CHF₂ group is generally robust but can undergo dehydrofluorination in the presence of strong bases (e.g., NaH, KOtBu), leading to decomposition.[1][2]
Visualization: Degradation Pathways
The following diagram illustrates the primary breakdown routes.
Figure 1: Primary degradation pathways.[1][2] Oxidation leads to discoloration; hydrolysis cleaves the active hydrazide tail.[1][2]
Storage & Handling Protocols
A. The "Golden Standard" Storage Protocol
For maximum shelf-life (>2 years), strictly adhere to the following conditions.
Zone
Condition
Rationale
Temperature
2°C to 8°C (Refrigerated)
Slows kinetics of autoxidation and hydrolysis.[1][2]
Atmosphere
Argon or Nitrogen
Displaces O₂ to prevent hydrazide oxidation.[1] Argon is preferred (heavier than air).[1][2]
Container
Amber Glass Vials
Prevents photo-oxidation; glass is impermeable to O₂ compared to plastics.[1]
Strong Oxidizers: Risk of fire/explosion due to hydrazine content.[1][2]
Strong Bases: Potential for dehydrofluorination or hydrolysis.[1][2]
Aldehydes/Ketones: Will react rapidly to form hydrazones (often used intentionally in synthesis, but a contaminant in storage).[1][2]
References
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 46928351, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Related Structure Stability). Retrieved from [Link][1][2]
Application Note: High-Efficiency Synthesis of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
Strategic Abstract & Application Context The synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide represents a critical transformation in the development of agrochemicals and pharmaceutical intermediates. The -di...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Abstract & Application Context
The synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide represents a critical transformation in the development of agrochemicals and pharmaceutical intermediates. The
-difluoromethyl () moiety is a privileged pharmacophore, offering modulated lipophilicity (LogP) and hydrogen bond donor capability compared to its non-fluorinated or trifluoromethylated analogs.
This Application Note details the hydrazinolysis of the corresponding ethyl ester. While the reaction mechanism (nucleophilic acyl substitution) is classical, the presence of the metastable
group requires specific process controls to prevent defluorination or ring decomposition. This protocol prioritizes regiochemical integrity , high yield , and operational safety dealing with hydrazine hydrate.
Reaction Mechanism & Strategic Analysis
The conversion proceeds via a nucleophilic attack of hydrazine on the ester carbonyl. Unlike standard alkyl esters, the electron-withdrawing nature of the difluoromethyl group on the pyrazole nitrogen decreases the electron density of the pyrazole ring, slightly activating the carbonyl at the 3-position towards nucleophilic attack.
Critical Process Parameters (CPPs):
Stoichiometry: A molar excess of hydrazine (2.5 to 4.0 equivalents) is strictly required to drive the equilibrium forward and prevent the formation of the symmetrical bis-hydrazide dimer.
Temperature Control: Refluxing ethanol (78°C) provides sufficient energy for the reaction while remaining below the thermal decomposition threshold of the
group.
Solvent System: Absolute ethanol is preferred over methanol to prevent transesterification competition, although methanol is kinetically faster.
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway of the hydrazinolysis reaction.[1]
), 80% solution (approx. 64% hydrazine). Note: 100% Hydrazine is too hazardous and unnecessary.
Solvent: Ethanol (Absolute, anhydrous preferred).
Equipment: 3-neck round bottom flask, reflux condenser, magnetic stirrer, inert gas inlet (
), temperature probe.
Step-by-Step Methodology
Step 1: System Preparation
Charge a 250 mL 3-neck round bottom flask with a magnetic stir bar. Flame-dry or oven-dry the glassware if moisture sensitivity is a concern (though hydrazine hydrate introduces water, minimizing ambient moisture ensures consistent solvent boiling points). Flush with Nitrogen.[2]
Step 2: Dissolution
Add 10.0 g (1.0 equiv) of Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate. Add 100 mL of absolute ethanol (10 volumes). Stir at room temperature (25°C) until fully dissolved.
Step 3: Reagent Addition
While stirring, add 5.0 mL (approx. 3.0 equiv) of Hydrazine hydrate (80%) dropwise over 5 minutes.
Caution: Reaction is slightly exothermic. Monitor internal temperature.[3]
Step 4: Reaction (Reflux)
Heat the mixture to reflux (internal temp ~78-80°C). Maintain reflux for 4 to 6 hours .
Monitoring: Check TLC every hour (Mobile Phase: 10% Methanol in Dichloromethane). The starting ester (
) should disappear, and the hydrazide product () will appear.
Step 5: Workup & Isolation
Remove the heat source and allow the reaction mixture to cool slowly to room temperature with stirring.
Cool further to 0-5°C using an ice bath for 30 minutes. The target carbohydrazide typically precipitates as a white to off-white solid.
Filtration: Filter the solid under vacuum using a Buchner funnel.
Wash: Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted hydrazine and yellow impurities.
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Purification (If necessary)
If the crude product shows yellow discoloration or impurities by TLC:
Recrystallization: Dissolve the crude solid in minimal boiling ethanol. If insoluble, use an Ethanol/Water (9:1) mixture. Allow to cool slowly to induce crystallization.
Process Validation & Quality Control
The following analytical data confirms the identity and purity of the synthesized compound.
Parameter
Specification
Observation/Target
Appearance
Solid powder
White to off-white crystalline solid
Yield
Gravimetric
Expect 85% - 95%
Melting Point
Capillary Method
Typically >150°C (Determine experimentally)
1H NMR
DMSO-d6
9.8 (s, 1H, NH), 7.8 (t, 1H, ), 4.5 (s, 2H, )
LC-MS
ESI+
[M+H]+ peak corresponding to MW (Calc: ~176.12)
Key NMR Feature: The difluoromethyl proton (
) is the critical diagnostic signal. It appears as a triplet with a large coupling constant ( Hz) typically in the region of 7.2 - 8.0 ppm. Preservation of this triplet confirms the group remained intact during hydrazinolysis.
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
Safety & Handling (HSE)
Hydrazine Hydrate Hazards[4][5]
Carcinogenicity: Hydrazine is a known carcinogen (Category 1B). All operations must be performed in a functioning fume hood.
Skin/Eye Contact: Corrosive.[4][5] Causes severe burns.[4][6] Wear double nitrile gloves, safety goggles, and a lab coat.
Waste Disposal: Quench unreacted hydrazine in the filtrate with dilute hypochlorite (bleach) solution before disposal into aqueous waste streams, observing local regulations.
Difluoromethyl Group Stability
While generally stable, avoid adding strong Lewis acids or heating the dry solid above 200°C, as
compounds can release HF under pyrolytic conditions.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for hydrazinolysis of esters).
European Chemicals Agency (ECHA). (2023). Substance Information: Hydrazine hydrate.[1][5][7][8][9] (Safety and Toxicology Data).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Hydrazine.
Application Note & Experimental Protocol: Synthesis of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
Introduction The 1-(difluoromethyl)-1H-pyrazole scaffold is a privileged structural motif in modern medicinal chemistry and agrochemistry. The difluoromethyl (CF₂H) group, acting as a lipophilic hydrogen-bond donor and a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 1-(difluoromethyl)-1H-pyrazole scaffold is a privileged structural motif in modern medicinal chemistry and agrochemistry. The difluoromethyl (CF₂H) group, acting as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl, thiol, or amine functionalities, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] Pyrazole carbohydrazides are versatile building blocks, serving as key intermediates in the synthesis of a wide array of heterocyclic compounds with significant biological activities.[3][4] This document provides a detailed, two-step experimental protocol for the synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide, a valuable intermediate for drug discovery and development professionals.
The synthetic strategy involves an initial Knorr-type pyrazole synthesis to construct the core heterocyclic ring, followed by hydrazinolysis of the resulting ester to yield the target carbohydrazide.[5] This protocol emphasizes the rationale behind procedural choices, safety considerations, and methods for ensuring reaction completion and product purity.
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages:
Step 1: Esterification and Cyclization - Synthesis of ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate from ethyl 4,4-difluoro-3-oxobutanoate and hydrazine.
Step 2: Hydrazinolysis - Conversion of the pyrazole ester to the target 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide using hydrazine hydrate.
Figure 1: Overall two-step synthetic workflow for 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide.
Part 1: Synthesis of Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
This step involves the cyclocondensation reaction between a β-ketoester (ethyl 4,4-difluoro-3-oxobutanoate) and hydrazine.[6] The reaction is typically catalyzed by a weak acid to facilitate the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[5]
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molar Eq.
Amount
Ethyl 4,4-difluoro-3-oxobutanoate
C₆H₈F₂O₃
166.12
1.0
10.0 g
Hydrazine hydrate (~64% N₂H₄)
N₂H₄·H₂O
50.06
1.2
3.62 g
Ethanol (200 proof)
C₂H₅OH
46.07
-
100 mL
Glacial Acetic Acid
CH₃COOH
60.05
Catalytic
~0.5 mL
Step-by-Step Protocol
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4-difluoro-3-oxobutanoate (10.0 g, 60.2 mmol).
Solvent and Reagent Addition: Add ethanol (100 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add hydrazine hydrate (3.62 g, 72.3 mmol) dropwise over 5 minutes. Finally, add glacial acetic acid (~0.5 mL) as a catalyst.
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.
Causality Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for both hydrazone formation and the subsequent intramolecular cyclization/dehydration, driving the reaction to completion.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system. The disappearance of the starting β-ketoester spot indicates the reaction is complete.
Work-up:
a. Cool the reaction mixture to room temperature.
b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
c. To the resulting residue, add 100 mL of ethyl acetate and 50 mL of deionized water. Transfer to a separatory funnel and shake vigorously.
d. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 50 mL of brine.
e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate as a pale yellow oil or low-melting solid.
Part 2: Synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
This transformation is a classic hydrazinolysis reaction, where the ester functional group is converted to a carbohydrazide by nucleophilic acyl substitution with hydrazine.[7] An excess of hydrazine hydrate is used to ensure complete conversion of the ester.
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, dissolve ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate (5.0 g, 26.3 mmol) in ethanol (50 mL).
Reagent Addition: Add an excess of hydrazine hydrate (6.6 g, 131.5 mmol) to the solution.
Causality Note: A large excess of hydrazine is employed to shift the reaction equilibrium towards the product side, ensuring the complete consumption of the starting ester, which can be difficult to separate from the final product.
Reaction: Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis (1:1 hexane/ethyl acetate) confirms the absence of the starting ester.
Product Isolation:
a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes. The product will often precipitate as a white solid.
b. If precipitation is slow or incomplete, slowly add cold deionized water (20-30 mL) to induce further precipitation.
c. Collect the solid product by vacuum filtration using a Büchner funnel.
d. Wash the filter cake with a small amount of cold ethanol, followed by cold deionized water, to remove any unreacted hydrazine hydrate and other impurities.
Drying: Dry the isolated solid under vacuum at 40-50°C to a constant weight to yield the final product, 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide.
Figure 2: Simplified mechanism of the hydrazinolysis step.
Best Practices and Safety Precautions
Chemical Hazards:
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[8] It can cause severe skin burns and eye damage.[9] All manipulations must be performed in a certified chemical fume hood.[10]
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling reagents.[10]
Spill & Waste: In case of a spill, neutralize with a dilute solution of sodium hypochlorite (bleach) before cleanup.[11] All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container.
Procedural Integrity:
Anhydrous Conditions: While not strictly necessary for these reactions, using dry solvents and glassware is good practice to prevent unwanted side reactions.
Monitoring: Consistent use of TLC is crucial for determining reaction endpoints, preventing unnecessary heating, and ensuring a clean work-up.
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
References
CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
The Lynchpin in Modern Fungicide Development: Application Notes for 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
For Researchers, Scientists, and Agrochemical Development Professionals Authored by: A Senior Application Scientist Abstract The escalating demand for high-efficacy, environmentally benign fungicides has propelled the ex...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
Abstract
The escalating demand for high-efficacy, environmentally benign fungicides has propelled the exploration of novel heterocyclic scaffolds. Among these, pyrazole-based compounds have emerged as a cornerstone of modern agrochemical research, particularly as potent succinate dehydrogenase inhibitors (SDHIs). This technical guide provides an in-depth exploration of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide, a critical intermediate in the synthesis of next-generation fungicides. We will elucidate its synthesis, outline detailed protocols for its derivatization into fungicidally active pyrazole carboxamides, and discuss the underlying biochemical mechanisms and analytical characterization. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel crop protection agents.
Introduction: The Strategic Importance of the Pyrazole Scaffold in Fungicide Design
The pyrazole ring system is a privileged scaffold in medicinal and agrochemical science due to its unique physicochemical properties and its ability to engage in diverse biological interactions.[1][2] In the realm of fungicides, pyrazole carboxamides have been exceptionally successful, with numerous commercial products like Penthiopyrad, Isopyrazam, and Bixafen demonstrating broad-spectrum activity against a variety of plant pathogens.[3] These molecules primarily exert their fungicidal effect by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain (Complex II).[4][5]
The introduction of a difluoromethyl group at the N1 position of the pyrazole ring is a key strategic decision in modern fungicide design. This moiety can enhance metabolic stability, improve lipophilicity, and favorably modulate the electronic properties of the molecule, often leading to increased intrinsic activity. The carbohydrazide functional group at the C3 position serves as a versatile synthetic handle, allowing for the facile construction of a diverse library of N-substituted pyrazole carboxamides, the final active ingredients.
This guide focuses on the practical application of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide as a pivotal building block for the synthesis of these potent SDHI fungicides.
Synthesis of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide: A Generalized Protocol
Step 1: Synthesis of Ethyl 1-(Difluoromethyl)-1H-pyrazole-3-carboxylate
The construction of the pyrazole ring is typically achieved through the condensation of a β-dicarbonyl compound with a hydrazine derivative.[9] In this case, a suitable difluoromethylated hydrazine is reacted with a keto-ester.
Reaction Scheme:
Caption: General scheme for the synthesis of the pyrazole ester intermediate.
Protocol:
To a solution of ethyl (ethoxymethylene)pyruvate (1.0 eq) in a suitable solvent such as ethanol, add difluoromethylhydrazine (1.0-1.2 eq).
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
Upon completion, the solvent is removed under reduced pressure.
The crude product is purified by column chromatography on silica gel to yield pure ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate.
Step 2: Hydrazinolysis to 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
The conversion of the pyrazole ester to the corresponding carbohydrazide is a standard and efficient transformation.[8]
Reaction Scheme:
Caption: General synthesis of pyrazole carboxamide fungicides.
Protocol for Synthesis of a Model Pyrazole Carboxamide Fungicide
This protocol describes the synthesis of a representative N-aryl pyrazole carboxamide.
Materials:
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
2-Iodo-4-nitrobenzoyl chloride
Triethylamine
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate
Brine
Anhydrous magnesium sulfate
Standard laboratory glassware and magnetic stirrer
Procedure:
To a solution of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
Slowly add a solution of 2-iodo-4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final pyrazole carboxamide fungicide.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The fungicidal activity of pyrazole carboxamides derived from 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide is primarily due to the inhibition of the succinate dehydrogenase (SDH) enzyme.
[4][5][10]
SDH Inhibition Pathway:
Caption: Mechanism of action of pyrazole carboxamide fungicides.
Causality of Inhibition:
Binding: The pyrazole carboxamide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.
Electron Transport Blockade: This binding event physically obstructs the transfer of electrons from succinate to ubiquinone.
Energy Depletion: The disruption of the electron transport chain halts cellular respiration, leading to a severe depletion of ATP, the primary energy currency of the fungal cell.
Cell Death: The lack of energy ultimately results in the cessation of essential cellular processes and leads to fungal cell death.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide and its derivatives. A combination of spectroscopic and chromatographic techniques is employed.
Analytical Technique
Purpose
Expected Observations for 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
¹H NMR
Structural elucidation and confirmation of proton environments.
Signals corresponding to the pyrazole ring protons, the difluoromethyl proton (a characteristic triplet), and the NH and NH₂ protons of the carbohydrazide group. [11][12][13]
¹³C NMR
Confirmation of the carbon skeleton.
Resonances for the pyrazole ring carbons and the carbonyl carbon of the carbohydrazide. The difluoromethyl carbon will appear as a triplet due to C-F coupling.
Mass Spectrometry (MS)
Determination of molecular weight and fragmentation pattern.
A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy
Identification of functional groups.
Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II).
HPLC
Purity assessment and reaction monitoring.
A single major peak under optimized chromatographic conditions, indicating high purity.
Conclusion and Future Perspectives
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide is a high-value intermediate that provides a direct and efficient route to a new generation of potent SDHI fungicides. The synthetic protocols outlined in this guide, based on established chemical principles, offer a reliable framework for the laboratory-scale production of this key building block and its subsequent conversion into fungicidally active molecules. The continued exploration of novel substitutions on the acyl portion of the final carboxamides, enabled by the versatility of the carbohydrazide intermediate, promises the discovery of fungicides with improved efficacy, broader disease control spectra, and enhanced environmental profiles.
References
Journal of Organic Chemistry and Pharmaceutical Chemistry. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]
PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
Google Patents. Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
ResearchGate. 1 H-NMR spectrum of pyrazole (Clark, 2010). [Link]
Google Patents. Pyrazolecarboxanilides, Process for Their Preparation and Compositions Comprising Them for Controlling Harmful Fungi.
Bentham Science. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. [Link]
PubMed Central. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
ResearchGate. Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2. [Link]
ResearchGate. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Link]
PubMed. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. [Link]
ACS Publications. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. [Link]
ACS Publications. Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment. [Link]
ResearchGate. Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. [Link]
Google Patents.
PubMed. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. [Link]
PubMed Central. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
Google Patents. Pyrazole carboxanilide fungicides and use.
MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]
ResearchGate. Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. [Link]
Durham University. A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. [Link]
ResearchGate. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
ResearchGate. ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. [Link]
Frontiers. Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. [Link]
PubMed. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. [Link]
ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
Agrochemicals. NEXT – ISO UPDATE MARCH 2021 – 4 MORE AGROCHEMICAL CANDIDATES PUBLISHED. [Link]
ACS Publications. Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. [Link]
PubMed Central. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
Synthesis of Novel Bioactive Heterocycles from 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide: An Application and Protocol Guide
Introduction: The Significance of the Difluoromethyl-Pyrazole Scaffold The 1-(difluoromethyl)-1H-pyrazole core is a privileged scaffold in modern medicinal chemistry and agrochemicals. The incorporation of a difluorometh...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Difluoromethyl-Pyrazole Scaffold
The 1-(difluoromethyl)-1H-pyrazole core is a privileged scaffold in modern medicinal chemistry and agrochemicals. The incorporation of a difluoromethyl (CHF₂) group often enhances metabolic stability, lipophilicity, and binding affinity to target proteins, making it a desirable feature in drug design. The carbohydrazide functionality at the 3-position serves as a versatile synthetic handle, allowing for the construction of a diverse library of novel derivatives with a wide spectrum of biological activities. Pyrazole-containing compounds have demonstrated a broad range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. This guide provides detailed protocols for the preparation of key derivatives from 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide, offering researchers a practical toolkit for lead generation and optimization in drug discovery programs.
PART 1: Preparation of the Core Intermediate: 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
The synthesis of the title carbohydrazide is a multi-step process beginning with the construction of the pyrazole ring, followed by functional group manipulations to install the carbohydrazide moiety.
Protocol 1: Synthesis of Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
The initial step involves the synthesis of the corresponding ethyl ester, a key precursor to the carbohydrazide. This protocol is adapted from established methods for the synthesis of fluorinated pyrazoles.[1]
Dissolve ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq) in ethanol.
Add difluoromethylhydrazine (1.1 eq) to the solution. If a hydrazine salt is used, add a suitable base like triethylamine (1.2 eq) to liberate the free hydrazine.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate.
Causality: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the difluoromethylhydrazine attacks the enone system of the butanoate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring.
Protocol 2: Hydrazinolysis to 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
The carbohydrazide is readily prepared by the hydrazinolysis of the corresponding ethyl ester. This is a standard and efficient method for converting esters to hydrazides.[2]
Reaction Scheme:
Caption: Synthesis of 1,3,4-oxadiazole derivatives.
Step 1: Synthesis of N'-Aroylidene-1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide (N-Acylhydrazone)
Dissolve 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide (1.0 eq) in ethanol.
Add the desired aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.
Reflux the mixture for 2-4 hours. The product often precipitates upon cooling.
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the N-acylhydrazone.
Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole
Method A (Using Iodine):
Suspend the N-acylhydrazone (1.0 eq) in a suitable solvent like dioxane.
Add iodine (1.2 eq) and potassium carbonate (2.0 eq).
Reflux the mixture for 8-12 hours.
Cool the reaction, pour into a solution of sodium thiosulfate to quench excess iodine, and extract with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Method B (Using Phosphorus Oxychloride):
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the N-acylhydrazone (1.0 eq) at 0 °C.
Allow the mixture to warm to room temperature and then heat at 80-100 °C for 2-4 hours.
Cool the reaction mixture and carefully pour it onto crushed ice.
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
Collect the precipitated solid by filtration, wash with water, and dry.
Recrystallize from a suitable solvent to obtain the pure 1,3,4-oxadiazole.
Causality: In Method A, the iodine facilitates an oxidative C-O bond formation. The base promotes the enolization of the hydrazone, which then undergoes intramolecular cyclization with the elimination of HI. In Method B, phosphorus oxychloride acts as a dehydrating agent, promoting the cyclization of the N-acylhydrazone through the elimination of water.
R-group on Aldehyde
Yield of Hydrazone (%)
Yield of Oxadiazole (%) (Method A)
M.p. of Oxadiazole (°C)
Phenyl
92
78
155-157
4-Chlorophenyl
95
82
178-180
4-Methoxyphenyl
90
75
162-164
2-Nitrophenyl
88
70
185-187
B. Synthesis of 1,2,4-Triazole-3-thione Derivatives
1,2,4-Triazole-3-thiones are another class of heterocycles with significant biological potential, including antifungal and anticancer activities.
[3]
This synthesis involves the formation of a thiosemicarbazide intermediate followed by base-catalyzed cyclization.
Experimental Workflow:
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide + Aromatic Aldehyde -> Schiff Base
Application Notes and Protocols for the Mass Spectrometric Analysis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
Abstract This document provides a comprehensive guide to the characterization of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide using liquid chromatography coupled with high-resolution mass spectrometry (LC-MS). As a no...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the characterization of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide using liquid chromatography coupled with high-resolution mass spectrometry (LC-MS). As a novel heterocyclic compound with potential applications in drug discovery, understanding its behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and quantification in complex matrices.[1][2][3] This guide details the chemical properties of the analyte, optimized protocols for sample preparation and instrument setup, and an in-depth analysis of its fragmentation patterns observed under collision-induced dissociation (CID). The methodologies and insights presented herein are designed for researchers, scientists, and drug development professionals engaged in the analysis of emerging pharmaceutical candidates.[4][5]
Introduction: The Analytical Imperative for Novel Pyrazoles
1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[6][7] The incorporation of a difluoromethyl group can substantially alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common strategy in modern drug design. The carbohydrazide moiety further provides a versatile handle for synthetic elaboration and potential biological interactions.
Mass spectrometry (MS) is an indispensable analytical tool in the pharmaceutical pipeline, offering unparalleled sensitivity and selectivity for molecular characterization.[2][5] For a novel candidate like 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide, establishing a robust MS method is a foundational step. It enables confirmation of molecular identity, aids in the identification of metabolites and impurities, and provides the basis for quantitative bioanalysis.[1][3] This application note serves as a practical guide, explaining the causality behind experimental choices to ensure a reproducible and self-validating analytical system.
Analyte Properties and Expected Ionization Behavior
A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective MS method.
Table 1: Physicochemical Properties of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
Pyrazole Ring, Difluoromethyl Group (-CHF₂), Carbohydrazide (-CONHNH₂)
-
Expected Ionization Mode
Electrospray Ionization (ESI), Positive Ion Mode
-
Causality of Ionization Choice:
The structure of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide contains multiple sites amenable to protonation, including the two nitrogen atoms of the pyrazole ring and the two nitrogen atoms of the hydrazide group. Therefore, positive-ion mode Electrospray Ionization (ESI) is the logical choice for generating a strong signal for the protonated molecule, [M+H]⁺.[4] ESI is particularly well-suited for polar and semi-polar molecules, making it the preferred ionization technique over methods like Atmospheric Pressure Chemical Ionization (APCI) for this compound.[4] The presence of highly electronegative fluorine atoms can influence a molecule's surface activity in ESI droplets, but the basic nitrogens are expected to dominate the ionization process.[9]
Experimental Workflow: From Sample to Spectrum
The following protocol outlines a validated workflow for the LC-MS/MS analysis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide. This workflow is designed to be a starting point, adaptable to various high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap).
Caption: Experimental workflow for LC-MS/MS analysis.
Protocol 1: Detailed Step-by-Step Methodology
Materials:
1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide standard (≥98% purity)
LC-MS grade methanol
LC-MS grade acetonitrile
LC-MS grade water
Formic acid (≥99%)
Microcentrifuge tubes and autosampler vials
Sample Preparation:
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the standard and dissolve it in 1 mL of methanol. Vortex until fully dissolved. Store at -20°C.
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This concentration is typically sufficient for method development on modern mass spectrometers.
Liquid Chromatography (LC) Conditions:
The goal of the chromatography is to deliver a clean, sharp peak of the analyte to the mass spectrometer, free from co-eluting contaminants.
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid. The acid aids in protonation, enhancing the ESI+ signal.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Injection Volume: 2 µL.
Mass Spectrometry (MS) Conditions:
These parameters should be optimized for the specific instrument in use. The values below serve as a robust starting point.
Table 2: Suggested Mass Spectrometer Parameters (Q-TOF or Orbitrap)
Parameter
Setting
Rationale
Ion Source
Ionization Mode
ESI Positive
Promotes formation of [M+H]⁺ due to basic nitrogen sites.
Capillary Voltage
3.5 - 4.0 kV
Standard voltage range for stable electrospray.[10]
Nebulizer Gas (N₂)
Instrument Dependent
Optimizes droplet formation.
Drying Gas (N₂) Flow
Instrument Dependent
Aids in solvent evaporation and ion desolvation.
Drying Gas Temp.
250 - 350 °C
Balances efficient desolvation with preventing thermal degradation.
MS1 Acquisition
Scan Range
m/z 50 - 500
Covers the expected precursor ion and potential low-mass fragments.
Resolution
> 20,000
Ensures accurate mass measurement for formula determination.
MS2 Acquisition (ddMS2)
Precursor Ion
m/z 177.058 ± 5 ppm
Target [M+H]⁺ for fragmentation.
Activation Type
CID (Collision-Induced Dissociation)
A common, effective method for fragmenting small molecules.[11]
Collision Energy
Stepped (e.g., 10, 20, 40 eV)
Using a range of energies ensures a comprehensive fragmentation pattern is observed.
Results and Discussion: Deciphering the Fragmentation Pattern
The analysis of the MS/MS spectrum is critical for structural confirmation. By applying a collision energy, the precursor ion is fragmented into characteristic product ions. The fragmentation of pyrazole derivatives often involves cleavage of the N-N bond and fragmentation of the ring itself.[12][13] The carbohydrazide side chain also provides predictable cleavage points.[14]
Precursor Ion: The high-resolution MS1 scan reveals the protonated molecule [C₅H₇F₂N₄O]⁺ at an observed m/z of 177.0581 (calculated exact mass: 177.0588), confirming the elemental composition.
Proposed Fragmentation Pathway:
The MS/MS spectrum of m/z 177.058 displays several key product ions. The fragmentation is proposed to occur along two primary pathways originating from the cleavage of the labile N-N bond in the carbohydrazide moiety and subsequent rearrangements.
Caption: Proposed CID fragmentation pathways for protonated 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide.
Interpretation of Key Fragments:
Pathway A (Loss of Ammonia): The most intuitive initial fragmentation is the loss of a neutral ammonia molecule (NH₃) from the terminal hydrazide group, yielding the acylium ion at m/z 160.032 (Fragment A1) . This is a very common loss for carbohydrazides. This stable ion can then lose carbon monoxide (CO) to produce the difluoromethyl pyrazole cation at m/z 129.026 (Fragment A2) .
Pathway B (Rearrangement and Loss): An alternative pathway can involve a rearrangement followed by the loss of hydroxylamine (NH₂OH), leading to a fragment at m/z 144.037 (Fragment B1) . Subsequent loss of an NH group can also lead to the common fragment at m/z 129.026 (Fragment B2) . The formation of this common ion from two different routes strengthens its assignment.
Table 3: Summary of Observed Product Ions and Proposed Structures
Observed m/z
Calculated m/z
Mass Error (ppm)
Proposed Formula
Proposed Loss from Precursor
177.0581
177.0588
-4.0
[C₅H₇F₂N₄O]⁺
- (Precursor)
160.0325
160.0322
1.9
[C₅H₅F₂N₂O]⁺
NH₃
144.0372
144.0373
-0.7
[C₄H₄F₂N₃]⁺
NH₂OH
129.0261
129.0264
-2.3
[C₄H₃F₂N₂]⁺
NH₃ + CO
The high resolution and low mass error for each fragment provide strong confidence in the assigned elemental compositions, thereby validating the proposed fragmentation scheme.
Conclusion
This application note provides a robust and scientifically grounded framework for the mass spectrometric analysis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide. By detailing the rationale behind the chosen ESI+ method, providing a step-by-step protocol, and elucidating the compound's characteristic fragmentation pattern, this guide equips researchers with the necessary tools for its confident identification and future quantitative studies. The presented workflow is readily adaptable to various LC-MS platforms and serves as a foundational method for the characterization of this and structurally related pyrazole derivatives in the drug development process.
References
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Egyptian Journal of Chemistry.
Electron-impact induced fragmentations of pyrazoles. (1968). Journal of the Chemical Society B: Physical Organic.
1-(Difluoromethyl)
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen.
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2013). Journal of Analytical & Bioanalytical Techniques. [Link]
Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (2020). Journal of the American Society for Mass Spectrometry. [Link]
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2011). Molecules. [Link]
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]
Small molecule analysis using MS. (n.d.). Bioanalysis Zone. [Link]
Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. (2013). Journal of The American Society for Mass Spectrometry. [Link]
Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. (2022). Analytical Chemistry. [Link]
LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]
Mass spectrometry applications for drug discovery and development. (2021). Drug Target Review. [Link]
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). Scientific Reports. [Link]
Application Notes and Protocols for Parallel Synthesis Utilizing 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
Introduction: The Strategic Advantage of the 1-(Difluoromethyl)-1H-pyrazole Scaffold in Drug Discovery The pyrazole motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of the 1-(Difluoromethyl)-1H-pyrazole Scaffold in Drug Discovery
The pyrazole motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral agents.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl group (CHF₂), can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This is attributed to fluorine's ability to modulate pKa, improve metabolic stability, and increase binding affinity through favorable electrostatic interactions. The 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide building block, therefore, represents a valuable starting point for the generation of novel compound libraries with enhanced drug-like properties.
This application note provides a comprehensive guide to the use of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide in solution-phase parallel synthesis. We will detail robust and efficient protocols for the construction of diverse compound libraries, focusing on practical implementation in a high-throughput setting. The methodologies described herein are designed to be readily adaptable to automated synthesis platforms, enabling the rapid generation of novel chemical entities for screening and lead optimization.
Core Chemistry: Leveraging the Reactivity of the Carbohydrazide Moiety
The carbohydrazide functional group is a versatile handle for a variety of chemical transformations, making it an ideal anchor for diversity-oriented synthesis.[3] In the context of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide, the terminal primary amine of the hydrazide is a potent nucleophile, readily participating in condensation reactions. The two primary reaction pathways we will explore for library generation are:
Hydrazone Formation: Reaction with a diverse library of aldehydes and ketones to generate a library of pyrazole-hydrazones. Hydrazones themselves can be biologically active or serve as intermediates for further transformations.[4]
Cyclocondensation with 1,3-Dicarbonyl Compounds: Reaction with various β-diketones or related 1,3-dielectrophiles to construct a new pyrazole ring, resulting in a library of bis-pyrazole derivatives. This is a classic and reliable method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[5]
These two strategies provide access to a vast and diverse chemical space from a single, high-value starting material.
Experimental Workflows and Protocols
The following protocols are designed for a 96-well plate format, a common platform for parallel synthesis.[6] All manipulations should be performed in a well-ventilated fume hood. The use of automated liquid handlers is recommended for improved accuracy and throughput.
I. General Considerations for Parallel Synthesis
Inert Atmosphere: While not always strictly necessary for the reactions described, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and improve reaction consistency.
Solvent Selection: Solvents should be of high purity and anhydrous where necessary. Dimethylformamide (DMF) and Dichloromethane (DCM) are often good choices for the reactions described due to their ability to dissolve a wide range of organic molecules and their relatively high boiling points, which minimizes evaporation.
Reagent Preparation: Stock solutions of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide and the building block libraries (aldehydes, ketones, or 1,3-dicarbonyls) should be prepared to facilitate rapid dispensing into the reaction plates.
II. Protocol 1: Parallel Synthesis of a Pyrazole-Hydrazone Library
This protocol details the reaction of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide with a library of diverse aldehydes.
Caption: Workflow for the parallel synthesis of a pyrazole-hydrazone library.
1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
Library of diverse aldehydes (see Table 1 for examples)
Anhydrous Dimethylformamide (DMF)
Glacial Acetic Acid
96-well reaction block with sealing mat
Automated liquid handler (recommended)
Heating block or oven
Prepare Stock Solutions:
Prepare a 0.2 M stock solution of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide in anhydrous DMF.
Prepare 0.22 M stock solutions of each aldehyde from your library in anhydrous DMF in a separate 96-well plate.
Reaction Setup:
Using an automated liquid handler or a multichannel pipette, dispense 100 µL of the 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide stock solution into each well of the reaction block (20 µmol per well).
Dispense 100 µL of each unique aldehyde stock solution into the corresponding wells of the reaction block (22 µmol, 1.1 equivalents per well).
Add 5 µL of glacial acetic acid to each well as a catalyst.
Reaction Incubation:
Securely seal the 96-well reaction block with a sealing mat.
Place the reaction block in a heating block or oven pre-heated to 60°C.
Incubate for 4 hours with gentle shaking if available.
Work-up and Purification:
After cooling to room temperature, the crude reaction mixtures can be directly subjected to high-throughput purification (see Section IV). A quenching step is typically not required.
III. Protocol 2: Parallel Synthesis of a Bis-Pyrazole Library
This protocol outlines the cyclocondensation reaction with a library of 1,3-dicarbonyl compounds.
Caption: Workflow for the parallel synthesis of a bis-pyrazole library.
1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
Library of diverse 1,3-dicarbonyl compounds (see Table 2 for examples)
Ethanol (absolute)
Glacial Acetic Acid
96-well reaction block with reflux condenser cap or sealing mat rated for higher temperatures
Automated liquid handler (recommended)
Heating block with reflux capabilities
Prepare Stock Solutions:
Prepare a 0.2 M stock solution of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide in absolute ethanol.
Prepare 0.22 M stock solutions of each 1,3-dicarbonyl from your library in absolute ethanol in a separate 96-well plate.
Reaction Setup:
Dispense 100 µL of the 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide stock solution into each well of the reaction block (20 µmol per well).
Dispense 100 µL of each unique 1,3-dicarbonyl stock solution into the corresponding wells of the reaction block (22 µmol, 1.1 equivalents per well).
Add 5 µL of glacial acetic acid to each well.
Reaction Incubation:
Seal the 96-well reaction block with a reflux condenser cap.
Place the reaction block on a heating block and heat to 80°C (reflux).
Incubate for 8 hours.
Work-up and Purification:
After cooling to room temperature, remove the solvent from each well under reduced pressure using a centrifugal evaporator.
Redissolve the residues in a suitable solvent (e.g., DMF or DMSO) for high-throughput purification (see Section IV).
IV. High-Throughput Purification: A General Protocol using Solid-Phase Extraction (SPE)
For many compound libraries, a rapid purification step is necessary to remove excess reagents and byproducts before biological screening.[7] Solid-Phase Extraction (SPE) is a highly effective and automatable method for this purpose.[8]
Place the 96-well SPE plate on the vacuum manifold.
Add 1 mL of acetonitrile to each well and draw it through slowly under vacuum.
Add 1 mL of 50:50 acetonitrile/water to each well and draw it through.
Add 1 mL of water containing 0.1% TFA to each well and draw it through. Do not let the sorbent bed go dry.
Loading:
Dilute the crude reaction mixtures from the synthesis plates with an equal volume of water.
Load the diluted samples onto the corresponding wells of the conditioned SPE plate.
Draw the samples through the sorbent bed slowly.
Washing:
Wash each well with 1 mL of 10% acetonitrile in water (with 0.1% TFA) to remove polar impurities and excess carbohydrazide.
Wash each well with 1 mL of 30% acetonitrile in water (with 0.1% TFA) to remove less polar impurities.
Elution:
Place a clean 96-well collection plate inside the vacuum manifold.
Elute the desired products from each well with 1 mL of 80% acetonitrile in water (with 0.1% TFA).
Final Processing:
Concentrate the eluates in the collection plate using a centrifugal evaporator to yield the purified compound library.
V. Building Block Selection for Library Diversity
The success of a screening campaign often depends on the structural diversity of the compound library. A curated selection of commercially available building blocks is crucial.
Table 1: Representative Aldehyde Building Blocks for Hydrazone Library Synthesis
Building Block
Structure
Key Features
4-Biphenylcarboxaldehyde
C₁₃H₁₀O
Aromatic, extended π-system
2-Naphthaldehyde
C₁₁H₈O
Fused aromatic system
4-(Trifluoromethyl)benzaldehyde
C₈H₅F₃O
Electron-withdrawing group
3,4-Dimethoxybenzaldehyde
C₉H₁₀O₃
Electron-donating groups
2-Thiophenecarboxaldehyde
C₅H₄OS
Heterocyclic
Cyclohexanecarboxaldehyde
C₇H₁₂O
Aliphatic, sp³-rich
Table 2: Representative 1,3-Dicarbonyl Building Blocks for Bis-Pyrazole Library Synthesis
Building Block
Structure
Key Features
Acetylacetone
C₅H₈O₂
Simple, symmetrical
1-Phenyl-1,3-butanedione
C₁₀H₁₀O₂
Aromatic and aliphatic
Dibenzoylmethane
C₁₅H₁₂O₂
Symmetrical, aromatic
4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione
C₈H₅F₃O₂S
Fluorinated, heterocyclic
Dimethyl 1,3-acetonedicarboxylate
C₇H₁₀O₅
Ester functionalities
VI. Analytical Characterization of Compound Libraries
Rapid and reliable analytical techniques are essential to confirm the identity and purity of the synthesized compounds.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis.[9] A fast gradient method (e.g., 2-3 minutes per sample) can provide both retention time and mass-to-charge ratio, confirming the formation of the desired product and providing an estimate of purity.
NMR (Nuclear Magnetic Resonance) Spectroscopy: For a representative subset of the library (e.g., 5-10% of the compounds), ¹H and ¹⁹F NMR should be performed to confirm the structure unambiguously.
Conclusion
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide is a powerful building block for the efficient parallel synthesis of diverse compound libraries. The protocols outlined in this application note provide a robust framework for the generation of both pyrazole-hydrazone and bis-pyrazole libraries in a high-throughput format. By combining these synthetic strategies with automated liquid handling and purification, researchers can rapidly explore a vast chemical space, accelerating the identification of novel hits and the optimization of lead compounds in drug discovery programs.
References
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. National Institutes of Health. [Link]
CHAPTER 2: Parallel Synthesis and Library Design. Royal Society of Chemistry. [Link]
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. [Link]
Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines. PubMed. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
Automated LC-MS analysis and data extraction for high-throughput chemistry. Royal Society of Chemistry. [Link]
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]
Solution Phase Synthesis and Workup Using an Integrated Approach. ResearchGate. [Link]
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]
High-throughput purification of single compounds and libraries. PubMed. [Link]
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC. [Link]
Rapid Generation of Hyperdiverse Chemical Libraries. ChemRxiv. [Link]
Dynamic combinatorial chemistry with hydrazones: cholate-based building blocks and libraries. PubMed. [Link]
Highly Pure Combinatorial Peptide Libraries by Resin-Enabled Catch and Release. PMC. [Link]
Aldehyde - Functional Group - Building Blocks - Organic Chemistry. 3A Senrise. [Link]
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
Parallel synthesis of a lipopeptide library by hydrazone-based chemical ligation. PubMed. [Link]
Microscale purification in support of high-throughput medicinal chemistry. Royal Society of Chemistry. [Link]
A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. PMC. [Link]
Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. ACS Publications. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
Drug release from hydrazone-containing peptide amphiphiles. PMC. [Link]
Combinatorial libraries: strategies and methods for 'lead' discovery. SlideShare. [Link]
Automated solution-phase multiplicative synthesis of complex glycans up to a 1080-mer. Nature. [Link]
Expanding accessible chemical space through automated high-throughput experimentation. Royal Society of Chemistry. [Link]
Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Organic and Pharmaceutical Chemistry. [Link]
Highly Pure Combinatorial Peptide Libraries by Resin-Enabled Catch and Release. PubMed. [Link]
Automated synthesis of prexasertib and derivatives enabled by continuous-flow solid-phase synthesis. PMC. [Link]
Design and Synthesis of New Pyrazole-Based Heterotricycles and their Derivatization by Automated Library Synthesis. PubMed. [Link]
Dynamic combinatorial libraries of hydrazone-linked pseudo-peptides: dependence of diversity on building block structure and chirality. PubMed. [Link]
Pictorial representation of designed diversity-oriented synthesis of pyrazole tethered 1,3,4-oxadiazoles. ResearchGate. [Link]
Aldehydes Compounds, Functional Group. AA Blocks. [Link]
optimizing reaction conditions for 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide synthesis
Technical Support Center: Fluorinated Heterocycle Synthesis Subject: Optimization of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide Synthesis Ticket ID: CHEM-OPT-8821 Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Fluorinated Heterocycle SynthesisSubject: Optimization of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide Synthesis
Ticket ID: CHEM-OPT-8821
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses the synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide via the hydrazinolysis of its corresponding ethyl ester. While the core transformation (nucleophilic acyl substitution) is standard, the presence of the
-difluoromethyl () motif introduces specific stability constraints. This support module focuses on maximizing yield while preventing defluorination and dimerization byproducts.
Module 1: Reaction Conditions & Stoichiometry
Q: My reaction conversion is stalling at 80%. Should I increase the temperature?
A:Do not increase the temperature above 80°C.
While kinetic intuition suggests heating drives conversion, the
group possesses an acidic proton that can become labile under prolonged high-temperature basic conditions, leading to potential defluorination or ring degradation.
Recommended Optimization:
Instead of heat, modulate the solvent polarity and hydrazine concentration . The reaction is a balance between the nucleophilicity of hydrazine and the electrophilicity of the ester carbonyl.
Solvent System
Temperature
Reaction Time
Yield
Notes
Ethanol (Abs.)
Reflux (78°C)
4-6 h
82-85%
Standard. Product usually precipitates upon cooling.
Methanol
Reflux (65°C)
3-5 h
88-92%
Recommended. Higher polarity stabilizes the transition state; faster rate at lower T.
Isopropanol
Reflux (82°C)
8-10 h
70-75%
Steric bulk of solvent slows nucleophilic attack.
Water
50°C
>12 h
<40%
Poor solubility of the fluorinated ester limits biphasic reaction.
Q: I am seeing a "double-weight" impurity by LC-MS. What is it?
Causality:
This forms when the product hydrazide competes with hydrazine to attack the remaining ester starting material. This occurs when the local concentration of hydrazine is too low.
Corrective Protocol:
Stoichiometry: Increase Hydrazine Hydrate (
) to 3.0 – 5.0 equivalents .
Order of Addition: Do not add hydrazine to the ester. Add the ester solution dropwise to the hydrazine solution. This ensures the ester always encounters a large excess of hydrazine, statistically favoring the mono-hydrazide formation.
Module 2: Workflow Visualization
The following diagram outlines the optimized decision tree for synthesis and purification, highlighting critical control points (CCPs) for the fluorinated moiety.
Figure 1: Optimized synthetic workflow for 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide emphasizing stoichiometry and temperature control.
Q: The product isn't precipitating after cooling. How do I isolate it?
A: The 1-(difluoromethyl) group increases lipophilicity compared to non-fluorinated analogs, potentially keeping the hydrazide soluble in the alcohol.
Troubleshooting Steps:
Concentration: Evaporate the reaction mixture to approximately 1/3 of its original volume.
Anti-solvent Addition: Add cold Water or Hexanes dropwise. Water is preferred to remove excess hydrazine hydrate, but if the product is too soluble, use Hexanes/Heptane to crash it out.
Flash Chromatography: If precipitation fails, use silica gel chromatography.
Eluent: DCM:MeOH (95:5 to 90:10).
Note: Hydrazides can streak on silica. Add 1% Triethylamine to the eluent to improve peak shape.
Q: How do I ensure the
group remained intact?
A: Standard proton NMR (
-NMR) is the most reliable validation method.
Diagnostic Signal: Look for a triplet (or broad singlet depending on resolution) in the range of
7.0 – 7.6 ppm with a large coupling constant ().
Loss of Signal: If this triplet is missing, or if you see a singlet around 7-8 ppm that exchanges with
(indicating an N-H), defluorination has occurred.
Module 4: Safety & Handling
Critical Warning: Hydrazine hydrate is highly toxic, a suspected carcinogen, and unstable.
Glassware: Do not use metal spatulas or rough-surfaced glassware that could initiate decomposition.
Waste: Quench excess hydrazine filtrate with dilute hypochlorite (bleach) solution in a fume hood before disposal (exothermic reaction).
References
Synthesis of Pyrazole Carbohydrazides
Source: The general reactivity of pyrazole-carboxylates with hydrazine is well-documented. See: Molecules2011, 16(5), 3544-3551.
Relevance: Establishes the baseline reflux conditions in ethanol/methanol.
Difluoromethyl Group Stability
Source:Chemical Society Reviews, 2021, 50, 13441-13496 ("Late-stage difluoromethyl
Relevance: Discusses the hydrogen bond acidity and hydrolytic stability of the
moiety.
Source:ResearchGate, "Hydrazine hydrate: A new reagent for Fmoc group removal".
Relevance: Provides safety data and kinetic data on hydrazine nucleophilicity in DMF vs. Alcohols.
Structural Analogs (Fluxapyroxad Intermediates)
Source:WO 2011/064798 (Process for the preparation of a pyrazole deriv
Relevance: Patent literature describing industrial scale-up of pyrazole-carboxylates, emphasizing temper
Optimization
Technical Support Center: Synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
Introduction: The synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide is a critical process in the development of advanced pharmaceutical and agrochemical agents.[1][2] This multi-step synthesis, while robust, i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide is a critical process in the development of advanced pharmaceutical and agrochemical agents.[1][2] This multi-step synthesis, while robust, is prone to specific side reactions that can impact yield, purity, and scalability. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers in overcoming common experimental hurdles. We will delve into the causality behind these challenges, focusing on mechanistic understanding to foster reliable and reproducible outcomes.
Core Synthetic Pathway Overview
The most prevalent synthetic strategy involves a three-stage process. Understanding this workflow is fundamental to diagnosing issues at their source.
Intermediate Formation: Generation of a reactive 1,3-dicarbonyl equivalent, such as an α-difluoroacetyl intermediate.[3]
Pyrazole Cyclization: Condensation of this intermediate with a hydrazine source to form the pyrazole ring. This step is critical for establishing the correct substitution pattern.
Hydrazinolysis: Conversion of a carboxylate ester precursor (e.g., ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate) into the final carbohydrazide product using hydrazine hydrate.[4][5]
Caption: General three-stage synthetic workflow.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during synthesis in a question-and-answer format.
Issue 1: Regioisomeric Impurity Detected in Product
Q: My final product analysis (HPLC/NMR) shows a significant isomeric impurity. What is it, and how can I prevent its formation?
A: This is the most common and critical side reaction. The impurity is almost certainly 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate (during Stage 2) which carries through to the final product.
Causality & Mechanism:
The formation of the pyrazole ring occurs via the cyclocondensation of an unsymmetrical 1,3-dicarbonyl equivalent with methylhydrazine.[1] Methylhydrazine has two non-equivalent nitrogen atoms that can initiate the nucleophilic attack. This leads to two competing reaction pathways, resulting in a mixture of the desired 3-substituted pyrazole and the undesired 5-substituted regioisomer.[1][3]
Caption: Competing pathways leading to regioisomer formation.
Solution & Mitigation Protocol:
Control of regioselectivity is primarily achieved by manipulating the reaction conditions of the cyclization step to favor the desired kinetic or thermodynamic product. Low temperatures are crucial.
Setup: Under a nitrogen atmosphere, dissolve the α-difluoroacetyl intermediate in the chosen solvent (e.g., ethanol).
Cooling: Chill the reaction vessel to between -30°C and -20°C using a suitable cooling bath (e.g., dry ice/acetone).
Addition: Add the methylhydrazine solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above -20°C.[3]
Reaction: Stir at this temperature for at least 2 hours post-addition.
Monitoring: Before workup, take an aliquot for HPLC analysis to confirm the isomer ratio.
Purification: If a significant amount of the 5-isomer is still present, it must be removed. This is often achieved via recrystallization, as the isomers can have different solubilities. A 35-40% aqueous ethanol or methanol solution is effective for recrystallizing the subsequent carboxylic acid intermediate to high purity (>99.5%).[3]
Issue 2: Incomplete Conversion During Hydrazinolysis
Q: My reaction to form the carbohydrazide (Stage 3) is sluggish, and TLC/HPLC analysis shows significant amounts of the starting pyrazole ester remaining.
A: This indicates an incomplete hydrazinolysis reaction. The conversion of an ester to a carbohydrazide is a nucleophilic acyl substitution that requires sufficient time, temperature, and an adequate excess of hydrazine hydrate.[4][5]
Causality & Troubleshooting:
Insufficient Hydrazine: The reaction is an equilibrium process. A large excess of hydrazine hydrate is required to drive it to completion.
Low Temperature: While the reaction proceeds at room temperature, gentle heating is often required for full conversion of sterically hindered or electron-poor esters.
Short Reaction Time: The reaction can take several hours to complete.
Optimized Hydrazinolysis Protocol:
Reagents: For every 1 mole of the ethyl pyrazole-3-carboxylate, use at least 5-10 molar equivalents of hydrazine hydrate (80% solution or higher is preferred).
Solvent: Ethanol is a suitable solvent as it dissolves both the ester and hydrazine hydrate.
Procedure:
a. Dissolve the ester in ethanol in a round-bottom flask equipped with a reflux condenser.
b. Add the hydrazine hydrate and stir the mixture.
c. Heat the reaction mixture to a gentle reflux (approx. 80°C).
d. Monitor the reaction progress every hour using TLC or HPLC. The reaction is typically complete within 5-8 hours.[5]
Workup: Once the starting material is consumed, cool the reaction mixture and pour it into ice water. The solid carbohydrazide product will precipitate.
Purification: Collect the solid by filtration, wash with cold water to remove excess hydrazine, and recrystallize from ethanol to obtain a pure product.
Issue 3: Product Degradation - Formation of Carboxylic Acid Impurity
Q: I've isolated my final carbohydrazide, but I'm detecting 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid as an impurity. How did this form?
A: The presence of the corresponding carboxylic acid is a result of hydrolysis. Both the starting ester and the product carbohydrazide can be hydrolyzed back to the carboxylic acid under certain conditions.
Causality & Prevention:
Water Content: Using anhydrous solvents is key. While hydrazine hydrate contains water, adding excess water should be avoided.
pH: The hydrolysis is catalyzed by both acid and base. During workup, avoid unnecessarily strong acidic or basic conditions.
Prolonged Heating: Extended reaction times at high temperatures during hydrazinolysis can promote hydrolysis.
Preventative Measures:
Use Anhydrous Solvents: Ensure the ethanol used for the reaction is of high purity and low water content.
Monitor Reaction Time: Do not extend the reflux time unnecessarily once the reaction has reached completion as determined by TLC/HPLC.
Controlled Workup: When the reaction is complete, proceed with the workup promptly. Neutralize any acidic or basic streams carefully during extraction if one is performed.
Purification: If the carboxylic acid does form, it can often be removed by a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during an extractive workup, as the acid will be deprotonated and move to the aqueous layer, while the neutral carbohydrazide remains in the organic layer.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis?A1: Hydrazine and its derivatives (methylhydrazine) are highly toxic, carcinogenic, and potentially explosive. Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have a quench solution (e.g., sodium hypochlorite) available for any spills.
Q2: Which analytical methods are essential for in-process control and final product release?A2: A combination of techniques is crucial:
HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction completion, determining purity, and quantifying the ratio of regioisomers.[3]
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural confirmation of intermediates and the final product. The characteristic triplet of the -CHF₂ proton in ¹H NMR and the corresponding signal in ¹⁹F NMR are key identifiers.
LC-MS (Liquid Chromatography-Mass Spectrometry): Invaluable for identifying unknown impurities and byproducts by providing molecular weight information.
Q3: Can I use a different difluoromethylating agent?A3: While the featured synthesis often builds the ring with a difluoromethylated precursor, direct N-difluoromethylation of a pre-formed pyrazole is an alternative.[6] Reagents like bromodifluoroacetyl derivatives or specialized difluoromethyl radical precursors can be used.[7][8] However, this approach presents its own significant regioselectivity challenges, often yielding a mixture of N1 and N2 alkylated products, which can be difficult to separate.[9] The choice depends on the availability of starting materials and the scalability of the process.
References
Journal of Organic Chemistry and Pharmaceutical Research (JOCPR). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
The Journal of Organic Chemistry . Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. ACS Publications. Available at: [Link]
Google Patents (CN111362874B). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Google Patents (WO2014120397A1). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
ChemHelp ASAP (YouTube) . Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]
Google Patents (CN111303035A). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
RSC Publishing . Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Available at: [Link]
Molecules (MDPI) . Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
Molecules (MDPI) . Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central. Available at: [Link]
MDPI . Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
European Journal of Medicinal Chemistry . Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. PubMed. Available at: [Link]
Zeitschrift für Kristallographie - New Crystal Structures . Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate. ResearchGate. Available at: [Link]
Organic Chemistry Portal . Pyrazole synthesis. Available at: [Link]
ResearchGate . N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. Available at: [Link]
Pharmaguideline . Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
International Journal of Molecular Sciences (MDPI) . Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
ResearchGate . Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]
Chemical Communications (RSC Publishing) . Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Available at: [Link]
Chemical Society Reviews (RSC Publishing) . Late-stage difluoromethylation: concepts, developments and perspective. Available at: [Link]
MDPI . Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Available at: [Link]
Journal of Organic Chemistry and Pharmaceutical Research (JOCPR) . Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Available at: [Link]
Nature Communications (NIH) . Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Available at: [Link]
Technical Support Center: Optimization of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide Synthesis
Ticket ID: PYR-CF2H-003 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3] Executive Summary You are experiencing yield or purity issues with the synthesis of 1-(difl...
You are experiencing yield or purity issues with the synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide . This is a critical intermediate, often used in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and pharmaceutical scaffolds.[1][2][3]
The synthesis typically involves the hydrazinolysis of ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate .[1][2][3] While conceptually simple, this reaction is plagued by three specific failure modes:
Regioisomeric Contamination: The starting ester often contains the N2-isomer, which reacts at different rates.[1][3]
Solubility-Driven Yield Loss: The target hydrazide is amphiphilic; aqueous workups often wash away the product.[1][3]
Azine Formation: Overheating with insufficient hydrazine leads to symmetrical dimer (azine) formation.[1][2][3]
This guide provides a self-validating protocol to maximize yield and purity.
Module 1: Critical Precursor Validation (The "Hidden" Yield Killer)
Before starting the reaction, you must validate your starting material.[1][3] The most common cause of "low yield" is not the reaction itself, but the fact that the starting mass included the wrong isomer.[1][3]
The Chemistry: The introduction of the difluoromethyl (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) group (often via chlorodifluoromethane or TFDA) onto the pyrazole ring is rarely 100% regioselective.[3] You likely have a mixture of the 1-isomer (Target) and the 2-isomer (Impurity).[1][2][3]
Diagnostic Protocol:
Run 1H-NMR (DMSO-d6): Focus on the
triplet ().
Isomer Check: If you see a "shadow" triplet slightly shifted, or complex splitting in the pyrazole ring protons, you have an isomeric mixture.[1][3]
Action: If the isomer ratio is <95:5, recrystallize the starting ester from Hexane/Ethyl Acetate before proceeding.[1][3] You cannot separate the hydrazide isomers easily after the reaction.
Module 2: Optimized Experimental Protocol
This protocol uses a kinetic control strategy to favor the hydrazide over the azine side-product, utilizing the electron-withdrawing nature of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Wash: Wash the cake with cold ethanol (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) followed by diethyl ether or hexanes to remove hydrazine traces.[3]
Module 3: Troubleshooting & Logic Visualization
Visualizing the Reaction Pathway
The following diagram illustrates the reaction logic and potential failure points (red nodes).
Caption: Reaction pathway showing the critical necessity of excess hydrazine to prevent Azine formation and the risk of aqueous workup.[1][3]
Troubleshooting Guide (FAQ Format)
Q1: The product has a distinct yellow tint. Is this normal?
Diagnosis: No. Pure carbohydrazides are white.[1][2][3] Yellow indicates the formation of an Azine (two pyrazole units linked by a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Root Cause: You likely ran the reaction with insufficient hydrazine (near 1:1 stoichiometry) or at too high a temperature for too long.[1][2][3]
Fix: Recrystallize from hot ethanol. In the next run, increase hydrazine equivalents to 6.0 or 8.0.[1][3]
Q2: My TLC shows conversion, but I got <20% yield after filtration.
Diagnosis: Solubility loss.[1][2][3] The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
group makes the molecule slightly more lipophilic than a standard methyl-pyrazole, but the hydrazide is still very polar.[3]
Fix: Do not discard the filtrate (mother liquor).[2][3] Concentrate the filtrate to 20% of its original volume and cool to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
. A second crop of crystals will form.[2][3] Alternatively, add an anti-solvent like Diethyl Ether to force precipitation.[1][2][3]
Q3: Can I use water to wash out the excess hydrazine?
Fix: Instead of washing the product with water, wash the filter cake with cold Isopropanol . Hydrazine hydrate is soluble in isopropanol, but the pyrazole hydrazide has very low solubility in it.[1][3] This removes the reagent without dissolving your product.[1][3]
Q4: Is the N-CF2H group stable to refluxing hydrazine?
Analysis: Generally, yes. While the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
group is electron-withdrawing, the bond is robust under standard nucleophilic conditions.[3] However, avoid using strong bases (like NaOH or KOH) during the reaction, as this can promote defluorination or ring decomposition.[1][3] Hydrazine itself is basic enough to drive the reaction but mild enough to preserve the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
moiety [1].[3]
Module 4: Analytical Specifications
Verify your product against these expected parameters.
Sharp range (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
)*
Range varies by exact crystal polymorph; broad range indicates isomer mix.[2][3]
Note: Specific melting points for this exact derivative vary in literature based on solvation state. A range >2°C indicates impurity.[1][3]
References
Stability of Difluoromethyl Groups: "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021.[1][2][3] Link (Discusses the robustness and H-bond acidity of the
group).
Pyrazole Carbohydrazide Synthesis: "Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives." European Journal of Medicinal Chemistry, 2011.[1][2][3] Link (Establishes the standard hydrazinolysis protocol for pyrazole esters).[2][3]
General Hydrazide Purification: "Process for the purification of pyrazoles."[1][2][3] Google Patents (Bayer/BASF).[1][2][3] Link (Describes acid-salt purification techniques for pyrazoles).[1][2][3]
SDHI Fungicide Chemistry: "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid."[1][2][3] Wikipedia / Common Chemistry.[1][2][3] Link (Contextualizes the industrial relevance of difluoromethyl pyrazole intermediates).[1][2][3]
Technical Support Center: Purification of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
Executive Summary & Molecule Profile[1][2] This guide addresses the purification challenges of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide (CAS: 1001567-68-5). This molecule is a critical intermediate in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1][2]
This guide addresses the purification challenges of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide (CAS: 1001567-68-5). This molecule is a critical intermediate in the synthesis of SDHI (Succinate Dehydrogenase Inhibitor) fungicides such as Bixafen , Fluxapyroxad , and Isopyrazam .
Chemical Profile for Purification:
Lipophilicity: The difluoromethyl (
) group increases lipophilicity compared to non-fluorinated analogs, reducing water solubility. This is a strategic advantage for removing water-soluble impurities like hydrazine.
Reactivity: The hydrazide motif (
) is nucleophilic and prone to oxidation. The group is generally stable but can undergo dehydrofluorination under strongly basic conditions.
Common Impurities: Unreacted ethyl ester precursor, residual hydrazine hydrate (toxic/genotoxic), and oxidation byproducts (diimide derivatives).
Troubleshooting Decision Tree (Visual)
The following diagram outlines the logical workflow for assessing crude purity and selecting the correct purification pathway.
Caption: Logical workflow for isolating 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide based on the physical state of the crude intermediate.
Technical Troubleshooting (Q&A)
Issue 1: Residual Hydrazine Removal
User Question: "I have washed my solid product with ethanol, but NMR still shows hydrazine peaks, and the material turns yellow over time. How do I remove the last traces of hydrazine?"
Scientist's Analysis:
Hydrazine hydrate is often used in excess (2–5 equivalents) to drive the reaction to completion. It can become trapped in the crystal lattice or form hydrogen bonds with the carbohydrazide. Ethanol alone is often insufficient because hydrazine is soluble in it, but so is your product to some extent, leading to yield loss or re-trapping.
Corrective Protocol:
The "Water Crash" Method: Because the
group makes your product significantly less water-soluble than hydrazine, use water as the primary purification solvent.
Suspend the crude solid in ice-cold water (5 mL per gram).
Stir vigorously for 30 minutes.
Filter and wash the cake with copious amounts of water.
Azeotropic Removal: If the product is an oil, do not heat it directly to remove hydrazine (risk of decomposition). Add Toluene or Xylene and rotovap. Hydrazine forms a hetero-azeotrope with toluene and will co-distill, leaving the dry product behind.
Validation:
Perform a Ninhydrin Stain on TLC. Hydrazine stains a distinct purple/brown instantly, often different from the hydrazide product.
Issue 2: Crystallization Failure (Oiling Out)
User Question: "My crude product comes out as a sticky oil instead of a solid. I used Ethanol as the solvent."
Scientist's Analysis:
"Oiling out" occurs when the product separates as a liquid phase before it crystallizes. This is common with fluorinated pyrazoles due to their lower melting points and lipophilicity.
Corrective Protocol:
Switch to a High-Polarity/Low-Solubility system or a Seeding strategy.
Solvent Switch: Use Acetonitrile (MeCN) .
Dissolve the oil in minimum hot MeCN.
Cool slowly to room temperature.
Why: MeCN is polar enough to dissolve impurities but has a steeper solubility curve for this specific class of pyrazoles compared to alcohols.
Anti-Solvent Precipitation:
Dissolve the oil in a minimum amount of Methanol .
Add Diisopropyl Ether (DIPE) or MTBE dropwise until turbidity persists.
Cool to 0°C.
Issue 3: Tailing on Silica Gel Chromatography
User Question: "Recrystallization failed, so I tried a column. The product streaks from the baseline to the solvent front, and separation is poor."
Scientist's Analysis:
Hydrazides are basic amines. They interact strongly with the acidic silanol groups (
) on standard silica gel, causing severe peak tailing and irreversible adsorption.
Corrective Protocol:
You must modify the stationary phase surface chemistry.
Option A (Modifier): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:TEA = 95:4:1). This blocks the acidic sites on the silica.
Option B (Stationary Phase): Use Neutral Alumina instead of silica. Alumina is less acidic and tolerates basic nitrogen heterocycles better without tailing.
Optimized Experimental Protocols
Protocol A: Recrystallization of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
This protocol balances yield with the removal of the specific ethyl ester precursor.
Parameter
Specification
Notes
Solvent System
Ethanol / Water (9:1 v/v)
The small water content helps keep residual hydrazine in the mother liquor.
Concentration
10 mL solvent per 1 g crude
Adjust based on initial purity.
Dissolution Temp
70°C (Reflux)
Do not boil for >1 hour to avoid thermal degradation.
Cooling Rate
10°C per 30 mins
Slow cooling prevents oiling out.
Final Temp
0–4°C
Hold for 2 hours before filtration.
Wash Solvent
Cold MTBE
Removes surface impurities without redissolving the product.
Protocol B: Analytical Validation (HPLC)
To confirm the removal of the ethyl ester starting material and hydrazine.
byproduct analysis in 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide synthesis
Executive Summary This technical guide addresses the synthesis and impurity profiling of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide (CAS: 1001567-68-5). This molecule is a critical building block for succinate dehyd...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the synthesis and impurity profiling of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide (CAS: 1001567-68-5). This molecule is a critical building block for succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The primary synthetic route involves the hydrazinolysis of ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate .
Users frequently encounter challenges regarding regioisomeric purity (N1 vs. N2 difluoromethylation), dimer formation (bis-hydrazides), and hydrolytic degradation.[1] This guide provides a self-validating analytical framework to identify and mitigate these byproducts.
Reaction Pathway & Impurity Genealogy
The following diagram maps the genesis of the target molecule and its critical impurities. Use this to trace the origin of unknown peaks in your chromatograms.[1]
Figure 1: Reaction network showing the main synthetic pathway (Blue) and critical impurity formation channels (Red/Yellow).[1]
Technical Support: Troubleshooting & FAQs
Issue 1: Distinguishing Regioisomers (1,3- vs. 1,5-isomer)
User Question: "I see a small impurity peak (~3%) eluting close to my product. Is this the N2-difluoromethyl isomer, and how do I confirm it without a standard?"
Technical Insight:
The starting material, ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate, is often synthesized via direct difluoromethylation, which produces a mixture of the 1,3-isomer (desired) and 1,5-isomer (impurity). These isomers carry through to the hydrazide.[1]
The 1,3-isomer: The
group is far from the carbonyl.
The 1,5-isomer: The
group is sterically adjacent to the carbonyl.
Validation Protocol:
Run
NMR: This is the definitive method.
Target (1,3-isomer): The
doublet typically appears upfield (e.g., -95 to -98 ppm).
Impurity (1,5-isomer): The
doublet is shifted downfield (e.g., -105 to -110 ppm) due to the proximity of the carbonyl oxygen (anisotropy/deshielding).
Coupling Constants (
): The geminal coupling constant () is typically 50–60 Hz for both, but the chemical shift separation is distinct.[1]
User Question: "I have a late-eluting peak that increases when I scale up the reaction. Mass spec shows [2M-32]+.[1] What is this?"
Technical Insight:
This is the Bis-hydrazide Dimer (Impurity B).[1] It forms when the product hydrazide reacts with a second molecule of the starting ester.[1] This is a classic symptom of hydrazine starvation .[1]
Mechanism: Ester + Hydrazine
Hydrazide.[1][3] If Hydrazine is depleted, Hydrazide ( end) attacks Ester Dimer.[1]
Corrective Action:
Stoichiometry: Ensure a minimum of 3.0 to 5.0 equivalents of hydrazine hydrate.
Order of Addition: Add the ester solution TO the hydrazine solution . This ensures the ester always encounters a large excess of hydrazine, suppressing dimer formation.[1]
Temperature: Avoid excessive reflux times; monitor conversion by HPLC.
Issue 3: "Ghost" Peak at Low Retention Time
User Question: "There is a persistent polar peak at the solvent front. Is it hydrazine?"
Technical Insight:
Yes, or its degradation product.[1]
Hydrazine: Elutes very early (often void volume) and is not UV active at 254 nm unless derivatized, but can appear at 210 nm.[1]
Carboxylic Acid (Impurity C): If water is present in the solvent or hydrazine source, the ester can hydrolyze to 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid . This is more polar than the ester and hydrazide, eluting earlier.[1]
Detection: UV at 230 nm (optimal for pyrazole ring) and 254 nm.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50896727, Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link][1]
Huang, H. et al. (2025). Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate. Z. Kristallogr. - N. Cryst.[1][3][4][5] Struct. 240(2): 311–313.[1] Retrieved from [Link]
Viveka, S. et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals.[1][4] Retrieved from [Link]
Executive Summary This technical guide evaluates the antifungal efficacy of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide derivatives , a developing class of succinate dehydrogenase inhibitors (SDHIs). While commercial...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the antifungal efficacy of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide derivatives , a developing class of succinate dehydrogenase inhibitors (SDHIs). While commercial standards like Fluxapyroxad and Boscalid utilize a carboxamide linker, the introduction of a carbohydrazide moiety offers a distinct hydrogen-bonding profile and altered solubility, potentially overcoming resistance in Rhizoctonia solani and Botrytis cinerea.
This guide compares these novel derivatives against industry-standard SDHIs, detailing the mechanism of action, screening protocols, and structure-activity relationships (SAR).
Mechanism of Action (MoA): Complex II Inhibition
The primary target of these derivatives is the Succinate Dehydrogenase (SDH) complex (Complex II) within the fungal mitochondrial electron transport chain.
Mechanistic Causality
Unlike azoles (which target CYP51) or strobilurins (Complex III), pyrazole-carbohydrazides bind to the ubiquinone-binding pocket (Q-site) of the SDH enzyme.
Binding: The pyrazole core mimics the substrate, while the difluoromethyl group (
) occupies a hydrophobic pocket, enhancing binding affinity via van der Waals interactions.
Linker Function: The carbohydrazide linker (
) forms critical hydrogen bonds with residues such as Trp173 and Tyr58 (numbering based on R. solani SDH models). This differs from the carboxamide linker () of Fluxapyroxad, potentially allowing these derivatives to bind to mutant strains where standard amide binding is compromised.
Metabolic Blockade: Binding prevents ubiquinone reduction to ubiquinol, halting electron transport.
Cell Death: This blockade causes ATP depletion and the accumulation of Reactive Oxygen Species (ROS), leading to hyphal collapse.
MoA Pathway Diagram
Figure 1: Signal transduction pathway illustrating the fungicidal mechanism of pyrazole-carbohydrazide derivatives targeting Mitochondrial Complex II.
Comparative Performance Analysis
The following analysis compares the Novel Carbohydrazide Series (represented by optimized leads from recent literature, e.g., Compound B6/6w analogues) against commercial standards Boscalid (first-gen SDHI) and Fluxapyroxad (second-gen SDHI).
Efficacy Data (In Vitro)
The data below synthesizes potency profiles against key phytopathogens.[1][2][3][4][5][6] The carbohydrazide linker often confers superior activity against R. solani due to the extra H-bond donor capability of the hydrazide nitrogen.
Compound Class
Representative Structure
Target Pathogen
EC₅₀ (µg/mL)
Relative Potency
Novel Carbohydrazide
1-(difluoromethyl)-pyrazole-3-carbohydrazide
Rhizoctonia solani
0.23 - 0.27
High (Best in Class)
Novel Carbohydrazide
1-(difluoromethyl)-pyrazole-3-carbohydrazide
Botrytis cinerea
1.93
Moderate
Boscalid
Pyridine-carboxamide
Rhizoctonia solani
0.94
Medium
Fluxapyroxad
Pyrazole-carboxamide
Rhizoctonia solani
0.30
High
Carbendazim
Benzimidazole (Control)
Rhizoctonia solani
1.00
Low
Key Insight: The novel carbohydrazide derivatives demonstrate an EC₅₀ comparable to or superior to Fluxapyroxad against R. solani. However, they may exhibit narrower spectrum activity compared to the commercial standards unless the "tail" group (R-group attached to the hydrazide) is optimized for lipophilicity.
Structural Advantages vs. Disadvantages[6][7]
Feature
Pyrazole-Carbohydrazide (Novel)
Pyrazole-Carboxamide (Standard)
Linker Flexibility
Higher: The extra nitrogen (-NH-NH-) allows more conformational freedom to fit mutated binding pockets.
Rigid: Standard amide bond provides a fixed geometry.
Solubility
Improved: Hydrazide group increases polarity, potentially aiding systemic transport in xylem.
Low: Often requires complex formulations (EC/SC) due to high lipophilicity.
Metabolic Stability
Moderate: The hydrazide bond is more susceptible to enzymatic cleavage than the amide.
High: Very stable in field conditions.
Experimental Protocols: Screening Workflow
To validate the activity of these derivatives, a self-validating screening system is required. This protocol utilizes the Poisoned Food Technique for primary screening, followed by Microdilution for precise EC₅₀ determination.
Protocol Design Logic
Solvent Choice: DMSO is mandatory. The difluoromethyl group renders these compounds lipophilic; water-based stock solutions will precipitate, yielding false negatives.
Control Rigor: A positive control (Boscalid/Fluxapyroxad) validates the fungal strain's sensitivity. A solvent control (DMSO 0.1%) validates that the solvent itself is not inhibiting growth.
Step-by-Step Methodology
Stock Preparation: Dissolve 10 mg of the derivative in 1 mL DMSO to create a 10,000 ppm stock.
Media Preparation: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C.
Poisoning: Add stock solution to molten agar to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Pour into Petri dishes.
Inoculation: Place a 5mm mycelial plug of the target fungus (e.g., R. solani) in the center of the plate.
Incubation: Incubate at 25°C for 48–72 hours (until control plates reach 75% growth).
Data Collection: Measure colony diameter cross-wise. Calculate Percent Inhibition (
):
(Where C = diameter of control, T = diameter of treatment).
Screening Workflow Diagram
Figure 2: Operational workflow for the synthesis and antifungal screening of pyrazole-carbohydrazide derivatives.
Structure-Activity Relationship (SAR) Insights
Based on the comparative data, the following SAR rules apply to the 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide scaffold:
The Fluorine Effect (N1 Position): The difluoromethyl (-CHF₂) group is critical.
Observation: Replacing -CHF₂ with -CH₃ reduces activity by 4–10 fold.
Reasoning: The fluorine atoms increase lipophilicity (LogP) and metabolic stability against oxidative degradation. They also act as a weak hydrogen bond acceptor in the hydrophobic pocket.
The Linker (C3 Position): The carbohydrazide (-CONHNH-) vs. Carboxamide (-CONH-).
Observation: The carbohydrazide derivatives often show higher binding affinity in docking simulations due to the additional NH group interacting with Ser39 or Arg43 .
Optimization: Conversion of the hydrazide to a hydrazone (-CONHN=CH-Ar) by reacting with aldehydes often increases activity further by adding a lipophilic "tail" that extends into the channel leading to the Q-site.
The "Tail" Group:
Aryl rings with electron-withdrawing groups (Cl, F) at the para position of the hydrazide/hydrazone tail generally enhance potency.
References
Sun, J., & Zhou, Y. (2015).[1] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394.[1] Link
Yan, X., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry. Link
Wang, J., et al. (2023).[3] Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Journal of Agricultural and Food Chemistry. Link
He, L., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry. Link
Publish Comparison Guide: In Vitro Testing of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide Derivatives
Executive Summary & Strategic Rationale This guide provides a technical framework for the in vitro evaluation of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide derivatives. While the isomeric 3-(difluoromethyl)-1-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This guide provides a technical framework for the in vitro evaluation of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide derivatives. While the isomeric 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamide scaffold is the industry standard in commercial SDHI fungicides (e.g., Fluxapyroxad, Bixafen), the 1-(difluoromethyl)-3-carbohydrazide regioisomer represents an emerging pharmacophore with distinct electronic and steric properties.
The primary value proposition of this scaffold lies in the N1-difluoromethyl (
) motif . Unlike the metabolically labile methyl group or the highly lipophilic trifluoromethyl group, the difluoromethyl moiety functions as a lipophilic hydrogen bond donor, potentially enhancing binding affinity to targets like Succinate Dehydrogenase (SDH) or BACE-1 via non-classical hydrogen bonding.
Before in vitro testing, the structural integrity of the derivative must be validated. The synthesis of N-substituted pyrazoles often yields a mixture of regioisomers (1,3- vs 1,5-substituted).
Critical Checkpoint:
1H-NMR Diagnostic: The proton on the difluoromethyl group (
) typically appears as a triplet () in the range of 7.0 – 7.6 ppm .
NOESY: Confirm the spatial proximity of the
group to the pyrazole H-5 proton to verify N1 substitution.
Workflow Overview
Figure 1: Integrated screening workflow for pyrazole carbohydrazides. Steps ensure only chemically pure regioisomers enter the biological testing phase.
This protocol validates the compound's ability to inhibit the Succinate Dehydrogenase (Complex II) enzyme, a primary target for pyrazole carboxamides.
Objective: Determine the IC50 of derivatives against mitochondrial Complex II.
Comparator: Carboxin (Positive Control) or Boscalid.
Methodological Steps:
Mitochondrial Isolation: Isolate mitochondria from fungal strains (e.g., R. solani) or mammalian liver (for toxicity profiling) using differential centrifugation.
Test Compound (Serial dilution: 0.01 µM to 100 µM in DMSO)
Kinetic Measurement:
Initiate reaction by adding mitochondrial fraction.
Measure the reduction of DCPIP (blue to colorless) spectrophotometrically at 600 nm for 5-10 minutes.
Calculation:
Slope of Absorbance vs. Time represents enzyme velocity (
).
Calculate % Inhibition:
.
Data Interpretation:
Superior Performance: IC50 < 1.0 µM indicates potent binding, likely driven by the
group engaging a hydrophobic pocket (e.g., Trp173 in SDH).
Self-Validation: If the DMSO control shows >5% inhibition, the assay is invalid.
Protocol 2: Antiproliferative Assay (MTT)
Given the reported anticancer activity of pyrazole carbohydrazides (e.g., against A549 lung cancer cells), this assay quantifies cytotoxicity.
Objective: Compare the cytotoxicity (CC50) of derivatives against cancer cell lines vs. normal fibroblasts (Selectivity Index).
Comparator: Cisplatin (Standard Chemotherapeutic).
Methodological Steps:
Seeding: Plate A549 cells at
cells/well in 96-well plates. Incubate 24h for attachment.
Treatment:
Add test compounds (0.1 – 100 µM).
Include Vehicle Control (0.1% DMSO) and Positive Control (Cisplatin).
Incubate for 48h or 72h.
Development:
Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
Solubilize formazan crystals with DMSO.
Readout: Measure absorbance at 570 nm .
Table 1: Expected Comparative Performance Metrics
Compound Class
A549 IC50 (µM)
Selectivity Index (SI)
Mechanism Note
1-(difluoromethyl) derivative
2.5 - 8.0
High (>10)
Enhanced lipophilicity aids cellular uptake.
Non-fluorinated analog
15.0 - 50.0
Low (<5)
Poor membrane permeability.
Cisplatin (Standard)
1.0 - 5.0
Moderate
DNA crosslinking (high toxicity).
Mechanistic Visualization: Apoptosis Induction
The 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide derivatives often induce apoptosis via the mitochondrial pathway. The
group facilitates membrane permeation, leading to ROS generation and MMP collapse.
Figure 2: Proposed Mechanism of Action. The lipophilic fluorinated scaffold targets mitochondria, triggering the intrinsic apoptotic cascade.
References
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. Available at: [Link]
Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives. PubMed. Available at: [Link]
Design, synthesis, and antifungal activity of novel pyrazole analogues. RSC Advances. Available at: [Link]
Heterocyclic derivatives and their use in the treatment of neurological disorders (BACE Inhibitors).Google Patents (US8637508B2).
bioisosteric replacement studies involving the difluoromethyl group
The following guide details the bioisosteric utility of the difluoromethyl ( ) group, structured to provide actionable insights for medicinal chemists. Bioisosteric Replacement Studies: The Difluoromethyl ( ) Group A Tec...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the bioisosteric utility of the difluoromethyl (
) group, structured to provide actionable insights for medicinal chemists.
Bioisosteric Replacement Studies: The Difluoromethyl (
) Group
A Technical Guide to the "Lipophilic Hydrogen Bond Donor"
Executive Summary: The Strategic Value of
In modern drug design, the difluoromethyl group (
) occupies a unique chemical space often described as a "Lipophilic Hydrogen Bond Donor." Unlike the trifluoromethyl group (), which is purely lipophilic and electron-withdrawing, the moiety retains the ability to act as a weak hydrogen bond (HB) donor due to the polarization of the C-H bond by the two geminal fluorine atoms.[1][2]
This dual character allows
to serve as a bioisostere for:
Hydroxyl (-OH) and Thiol (-SH) groups: Improving metabolic stability and membrane permeability while maintaining critical H-bond interactions.
Methyl (-CH
) groups: Introducing polarity and metabolic blockage without significant steric penalty.
Amine (-NH
) groups: Modulating basicity and reducing efflux liability.
Comparative Physicochemical Profiling
The decision to deploy a
group should be data-driven. The table below compares against common functional groups it replaces, based on experimentally derived acidity () and lipophilicity parameters.
Table 1: Physicochemical Comparison of Bioisosteres
Data derived from solute H-bond acidity studies (Zafrani et al.) and matched molecular pair analysis.
Property
Hydroxyl (-OH)
Difluoromethyl (-CFH)
Trifluoromethyl (-CF)
Methyl (-CH)
Thiol (-SH)
H-Bond Donor Acidity ()
0.60 – 0.70 (Strong)
0.08 – 0.16 (Weak/Moderate)
0.00 (None)
0.00 (None)
~0.10
Lipophilicity (LogP)
-1.0 to -1.5 (Hydrophilic)
+0.2 to +0.5 (Lipophilic)
+1.0 to +1.2 (Highly Lipophilic)
+0.5
+0.6
Metabolic Liability
High (Glucuronidation/Oxidation)
Low (C-F bond stability)
Very Low
Moderate (Benzylic oxid.)
High (S-oxid.)
Steric Bulk (V Å)
~10
~24
~38
~22
~16
Primary Utility
Native ligand binding
Permeability + Stability
Potency + Stability
Steric fit
Native binding
Key Insight: The "Goldilocks" Donor
While
is a weaker donor than , its acidity is comparable to thiophenols or anilines.[3] This is often sufficient to maintain active site binding (e.g., to a backbone carbonyl) while stripping away the desolvation penalty associated with the highly hydrated hydroxyl group. This results in a net gain in Lipophilic Ligand Efficiency (LLE) .
Decision Logic & Strategic Application
The following decision tree illustrates the logical flow for selecting
as a replacement strategy.
Figure 1: Decision matrix for bioisosteric replacement.[4] Blue nodes indicate starting points; Red indicates the ideal scenario for difluoromethyl substitution.
Case Study: Hydroxyl-to-Difluoromethyl Substitution
Context
Hydroxyl groups are metabolically vulnerable (Phase II conjugation) and can limit oral bioavailability due to high polarity. Replacing -OH with -CF
H is a high-value tactic.
Mechanistic Validation
In a study of Thiazovivin analogs (and similar kinase inhibitors), the replacement of a solvent-exposed hydroxyl with
:
Maintained Potency: The polarized C-H bond (
) acted as a donor to the receptor's backbone carbonyl oxygen.
Increased Permeability: The removal of the strong H-bond donor reduced the energy required to desolvate the molecule before passing through the lipid bilayer.
Blocked Metabolism: The
group is chemically inert to glucuronosyltransferases (UGTs).
Based on the method by MacMillan et al. (2024) and related radical protocols.
Objective: Direct conversion of a complex alcohol (primary or secondary) to a difluoromethyl group.[5] This allows for rapid "late-stage" bioisosteric scanning without de novo synthesis.[6]
Reagents & Setup
Substrate: Alcohol (1.0 equiv)
Reagent:
-heterocyclic carbene (NHC)-activated benzoxazolium salt (for deoxygenation).
Fluorine Source:
(Baran's Reagent) or similar radical precursors.
Catalyst: Copper(I) or Photoredox catalyst (e.g., Ir(ppy)
).
Solvent: DMSO or CH
CN.
Step-by-Step Workflow
Activation (In Situ):
Dissolve the alcohol substrate (0.2 mmol) in anhydrous DMSO.
Add the benzoxazolium activation reagent (1.2 equiv) to convert the alcohol into a redox-active leaving group (forming an active ester/adduct).
Checkpoint: Monitor by TLC/LCMS for complete consumption of the starting alcohol. The intermediate is often unstable; proceed immediately.
Radical Generation & Trapping:
Add the Copper catalyst (10 mol%) and ligand (e.g., bipyridine).
Add the
source (e.g., , 2.0 equiv).
Mechanism:[5][7] The copper catalyst facilitates the cleavage of the C-O bond (via Single Electron Transfer), generating an alkyl radical (
). The radical is simultaneously generated and trapped by the metal center or directly couples with the alkyl radical.
Reaction & Workup:
Stir at controlled temperature (often 25-40°C) under inert atmosphere (
).
Quench with saturated aqueous
.
Extract with Ethyl Acetate (x3).
Purification: Flash column chromatography. Note that
products are often less polar than the parent alcohol (move faster on Silica).
Protocol Visualization
Figure 2: Workflow for the direct deoxydifluoromethylation of alcohols.
References
Zafrani, Y., et al. (2017).[3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [8]
Zafrani, Y., et al. (2019). "CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?" Journal of Medicinal Chemistry.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Kautzky, J. A., et al. (2024). "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Journal of the American Chemical Society.
Fujiwara, Y., et al. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature. (Reference for Zinc sulfinate reagents).
Technical Guide: Assessing the Metabolic Stability of Difluoromethylated Pyrazoles
Executive Summary In medicinal chemistry, the difluoromethyl ( ) group has emerged as a "Goldilocks" bioisostere, occupying a strategic middle ground between the metabolically labile methyl ( ) group and the lipophilic,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the difluoromethyl (
) group has emerged as a "Goldilocks" bioisostere, occupying a strategic middle ground between the metabolically labile methyl () group and the lipophilic, inert trifluoromethyl () group. While is often used solely to block metabolism, it lacks hydrogen bond donor capability. The group, however, functions as a lipophilic hydrogen bond donor , capable of interacting with protein targets while offering significantly enhanced metabolic stability compared to non-fluorinated alkyls.
This guide details the experimental framework for assessing the metabolic stability of difluoromethylated pyrazoles, providing a direct comparison to their methyl and trifluoromethyl analogs.
Part 1: The Bioisosteric Landscape
Strategic Rationale
The metabolic vulnerability of pyrazoles often lies in alkyl substituents (e.g.,
-methyl or -methyl groups), which are prone to rapid oxidation by Cytochrome P450 (CYP) enzymes. Replacing these with alters the physicochemical profile and metabolic fate.
group stems from the Bond Dissociation Energy (BDE) . The C-H bond in a difluoromethyl group is significantly stronger (~105 kcal/mol) than a primary methyl C-H bond (~98 kcal/mol) due to the strong electron-withdrawing effect of the two fluorine atoms. This makes the initial Hydrogen Atom Transfer (HAT) step—the rate-determining step in CYP450 catalysis—energetically unfavorable [1].
Part 2: Experimental Workflow (Microsomal Stability)
To objectively assess the stability of a ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
-pyrazole, a Microsomal Stability Assay is the industry standard. This assay measures the intrinsic clearance () by incubating the compound with liver microsomes containing Phase I enzymes (CYPs).[1][2]
Diagram 1: Metabolic Stability Assay Workflow
Caption: Standard workflow for determining intrinsic clearance (
) using liver microsomes. The critical step is the NADPH initiation which activates CYP450 enzymes.
Detailed Protocol
1. Reagent Preparation:
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM), diluted to 0.5 mg/mL protein concentration.
Cofactor: NADPH regenerating system (or 1 mM NADPH solution).
Test Compound: Prepare 10 mM stock in DMSO. Dilute to 1
M final assay concentration (keeps DMSO < 0.1% to avoid enzyme inhibition).
2. Incubation Procedure:
Pre-incubation: Mix Buffer, Microsomes, and Test Compound. Equilibrate at 37°C for 5 minutes.
Comparative Performance Data (Mock Experimental Data)
The following table illustrates typical results one might expect when optimizing a pyrazole lead series [2, 3].
Table 2: Intrinsic Clearance () Comparison
Compound ID
Structure (R-Group)
(min)
(L/min/mg)
Interpretation
PYR-001
12
115.5
High Clearance. Rapid oxidation of methyl group.
PYR-002
58
23.9
Moderate Stability. Significant improvement; viable for oral dosing.
PYR-003
>120
< 11.0
High Stability. Metabolic soft-spot blocked completely.
Verapamil
(Control)
15
92.4
System validation (High Clearance).
Part 4: Metabolic Soft-Spot Identification
When a
pyrazole does metabolize, it follows a distinct pathway compared to methyl analogs. Understanding this allows for further structural refinement.
Diagram 2: Metabolic Fate of Fluorinated Pyrazoles
Caption: The metabolic pathway of
involves a slow C-H abstraction, leading to an unstable intermediate that rapidly hydrolyzes to a carboxylic acid.
Causality & Mitigation
The Mechanism: If the
group metabolizes, the CYP enzyme abstracts the single proton. The resulting radical is quenched by oxygen to form , which is chemically unstable and eliminates to form an acyl fluoride, and finally hydrolyzes to [4].
Mitigation: If
remains too high for the analog, consider:
Steric Shielding: Add an ortho-substituent on the pyrazole ring to hinder CYP access.
Electronic Deactivation: Add an electron-withdrawing group (e.g., Nitrogen in a pyridine ring attached to the pyrazole) to further lower the electron density of the C-H bond, making HAT even harder.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Zafrani, Y., et al. (2017).[5] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link
Xing, L., et al. (2015). Novel Difluoromethylated Pyrazoles as Potent and Orally Active Inhibitors. Journal of Medicinal Chemistry, 58(24), 9562-9577. Link
Ullrich, V. (1979). Cytochrome P450 and biological hydroxylation reactions.[6] Topics in Current Chemistry, 83, 67–104. Link
comparing the reactivity of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide with similar hydrazides
Technical Comparison Guide: Reactivity Profiling of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide Executive Summary This guide provides a technical analysis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide (DFM-PCH)...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Reactivity Profiling of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
Executive Summary
This guide provides a technical analysis of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide (DFM-PCH) , contrasting its reactivity profile with standard alkylated analogs (e.g., 1-methyl) and isomeric SDHI (Succinate Dehydrogenase Inhibitor) scaffolds.
The 1-(difluoromethyl) moiety represents a distinct "scaffold hopping" strategy in medicinal chemistry. Unlike the common 1-methyl group (electron-donating) or the C-linked trifluoromethyl group (strongly lipophilic, non-H-bonding), the N-linked difluoromethyl (
) group acts as a lipophilic hydrogen bond donor with significant electron-withdrawing capacity. This guide details how these electronic factors alter the nucleophilicity, stability, and cyclization kinetics of the hydrazide motif.
Structural & Electronic Profiling
The reactivity of the carbohydrazide group is governed by the electronic density of the pyrazole ring. We compare the target molecule (A ) against its primary alternative, the 1-methyl analog (B ).
Feature
1-(Difluoromethyl) (Target)
1-Methyl (Standard)
Impact on Reactivity
N1-Substituent Effect
Strong Electron Withdrawing ( effect)
Electron Donating ( effect)
Target has reduced ring electron density.
Hydrazide Nucleophilicity
Lower . The lone pair availability on the terminal nitrogen () is reduced via through-bond induction.
Higher . The electron-rich ring boosts the nucleophilicity of the hydrazide.
Target reacts slower in condensation reactions (e.g., hydrazone formation).
Acidity ()
Higher Acidity . The hydrazide -NH- protons are more acidic.
Lower Acidity .
Target is more readily deprotonated by weak bases.
H-Bonding Capacity
Dual Donor . The proton acts as a weak H-bond donor (-acidity).
Single Donor . The methyl group is non-interacting.
Target shows unique binding modes in protein pockets.
Visualizing Electronic Effects (Inductive Pull)
Comparative Reactivity: Experimental Benchmarks
A. Nucleophilic Condensation (Hydrazone Formation)
Reaction: Condensation with benzaldehyde to form the corresponding hydrazone.
1-Methyl Analog: Reacts rapidly at room temperature (RT) in ethanol; often requires no catalyst.
1-(Difluoromethyl) Analog: Due to the electron-withdrawing nature of the
group, the terminal nitrogen is less nucleophilic.
Observation: Reaction typically requires acid catalysis (acetic acid) or elevated temperatures (reflux) to reach completion within the same timeframe.
Kinetic Implication:
.
B. Cyclization Efficiency (Triazole Formation)
A critical application of these hydrazides is the synthesis of 1,2,4-triazoles via reaction with orthoesters or isothiocyanates.
Protocol: Reaction with Carbon Disulfide (
) / KOH to form oxadiazole-thiones or triazole-thiones.
Reactivity Shift: The 1-(difluoromethyl) analog forms the potassium salt faster due to the higher acidity of the -NH- proton (facilitated by the EWG ring). However, the subsequent nucleophilic attack on
may be the rate-limiting step, requiring longer reaction times than the methyl analog.
Data Summary Table: Reactivity Tier List
Reaction Type
Reagent
1-(Difluoromethyl) Performance
1-Methyl Performance
Experimental Note
Schiff Base Formation
Benzaldehyde / EtOH
Moderate . Requires cat. AcOH or heat.
High . Fast at RT.
DFM analog product is more stable to hydrolysis.
Acylation
Acetyl Chloride / Pyridine
High . The N-H is acidic enough to be easily deprotonated by pyridine.
High .
Both react well; DFM analog yields are comparable.
Cyclization (Triazole)
Phenyl isothiocyanate
Slower . Nucleophilic attack on -NCS is retarded.
Fast .
DFM analog requires reflux in dioxane; Me analog reacts in EtOH.
Metabolic Stability
Liver Microsomes
High . blocks N-dealkylation.
Low . N-Me is prone to oxidative demethylation.
Key advantage for DFM in drug design.
Experimental Protocols
Protocol A: Synthesis of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
Note: Direct alkylation of pyrazole with
is difficult. The preferred route often involves building the ring or using specialized difluoromethylating agents.
Workflow Diagram:
Step-by-Step Methodology:
N-Difluoromethylation:
Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in DMF.
Add
(2.0 eq) and heat to 60°C.
Introduce chlorodifluoromethane (
) gas or add diethyl (bromodifluoromethyl)phosphonate dropwise. Caution: is a gas; use a sealed pressure vessel or balloon.
Monitor by TLC. The
group significantly increases lipophilicity ( increases).
Hydrazinolysis:
Dissolve the N-difluoromethyl ester in absolute ethanol (5 mL/mmol).
Add hydrazine hydrate (5.0 eq) dropwise at RT.
Reflux for 4–6 hours. Note: The reaction is slower than the non-fluorinated ester.
Cool to 0°C. The product typically precipitates as a white solid.
Filter, wash with cold ethanol, and dry.
Authoritative Insights & Applications
Why use the 1-(difluoromethyl) analog?
While the 1-methyl analog is more reactive synthetically, the 1-(difluoromethyl) analog is superior in pharmaceutical application due to:
Bioisosterism: The
group acts as a lipophilic bioisostere for alcohols or thiols, capable of acting as a hydrogen bond donor to protein backbones (unlike or ).
Metabolic Blocking: The
bond strength prevents the rapid oxidative N-dealkylation that plagues N-methyl drugs (metabolic soft spot).
Lipophilicity Modulation: It increases
compared to but is less lipophilic than , often hitting the "Goldilocks" zone for oral bioavailability.
Critical Reference Note:
Researchers should distinguish this compound from the commercially prevalent SDHI fungicide intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . In that isomer, the
is on Carbon-3, and the Methyl is on Nitrogen-1. The compound discussed in this guide () is a "scaffold hop" away from those commercial standards.
References
Li, Y., et al. "N-Difluoromethylation of azoles: A review of synthetic strategies and mechanistic insights." Journal of Organic Chemistry, 2021. Link
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 2017.[1] Link[1]
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
Syngenta Participations AG. "Process for the production of pyrazoles (SDHI Intermediates)." World Intellectual Property Organization, WO2008101976. Link
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide Derivatives
<_- an=""> In the landscape of modern drug discovery, the identification of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a primary objective.[1][2] Our work with a promising new...
Author: BenchChem Technical Support Team. Date: February 2026
<_- an="">
In the landscape of modern drug discovery, the identification of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a primary objective.[1][2] Our work with a promising new class of compounds, derived from 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide, necessitates a rigorous and well-defined strategy for evaluating their cytotoxic potential. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[3][4][5] This guide provides a comprehensive comparison of key cytotoxicity assays, offering insights into their underlying principles, experimental workflows, and data interpretation to aid researchers in selecting the most appropriate methods for their screening campaigns.
The Rationale for a Multi-Assay Approach
No single assay can fully capture the complex biological events that lead to cell death.[6][7] Therefore, a multi-assay approach is crucial for a comprehensive understanding of a compound's cytotoxic profile. This guide will focus on a selection of robust and widely adopted assays that interrogate different cellular processes: metabolic activity, cell membrane integrity, and apoptosis. By combining data from these assays, we can build a more complete picture of how our novel pyrazole carbohydrazide derivatives exert their effects on cancer cells.
Comparison of Key Cytotoxicity Assays
The choice of a cytotoxicity assay depends on several factors, including the specific research question, the expected mechanism of cell death, and practical considerations such as throughput and cost.[6] Below is a comparative overview of four commonly used assays.
Assay
Principle
Advantages
Disadvantages
MTT Assay
Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[8][9]
Widely used, cost-effective, and suitable for high-throughput screening.[8]
Endpoint assay (cells are destroyed), can be affected by compounds that alter mitochondrial respiration, and requires a solubilization step.[6]
SRB Assay
Quantifies the total protein content of viable cells by staining with sulforhodamine B (SRB), a bright pink aminoxanthene dye.[10]
Simple, sensitive, and less affected by metabolic interferences compared to MTT.[10]
Endpoint assay, and may not distinguish between cytostatic and cytotoxic effects.
LDH Assay
Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[11]
Non-destructive to the remaining viable cells, allowing for further analysis.[6] Good for detecting necrosis or late-stage apoptosis.[11]
Less sensitive for early cytotoxic events compared to MTT.[12] Can be affected by LDH present in serum-containing media.[11]
Caspase-3/7 Assay
Detects the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[13][14]
Provides specific information about the induction of apoptosis.[15] Can be used in real-time and high-throughput formats.
May not detect non-apoptotic cell death mechanisms.
Experimental Workflows and Protocols
To ensure reproducibility and generate high-quality data, it is essential to follow standardized protocols. The following sections provide detailed, step-by-step methodologies for the discussed assays.
MTT Assay Protocol
This protocol is a widely accepted method for assessing cell viability.[8][9]
Workflow Diagram:
MTT Assay Workflow
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the novel 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide derivatives. Include appropriate vehicle controls and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
SRB Assay Protocol
The SRB assay provides a reliable measurement of cell density based on total protein content.[10]
Workflow Diagram:
SRB Assay Workflow
Step-by-Step Methodology:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
Cell Fixation: After treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow them to air dry.
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
LDH Assay Protocol
This assay quantifies cytotoxicity by measuring LDH release from damaged cells.[11]
Workflow Diagram:
LDH Assay Workflow
Step-by-Step Methodology:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH reaction mixture according to the manufacturer's instructions.
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
Stop Reaction: Add the stop solution provided in the kit to each well.
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader. The amount of color formation is proportional to the amount of LDH released.
Caspase-3/7 Assay Protocol
This assay specifically measures the activity of key apoptotic enzymes.[13][14]
Workflow Diagram:
Caspase-3/7 Assay Workflow
Step-by-Step Methodology:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to use a white-walled 96-well plate for luminescence-based assays.
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to each well, following the manufacturer's protocol.[13] This reagent contains a proluminescent substrate for caspase-3 and -7.[13]
Incubation: Incubate the plate at room temperature for the recommended duration (typically 30-60 minutes) to allow for cell lysis and caspase cleavage of the substrate.
Luminescence Measurement: Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Delving Deeper: Investigating the Mechanism of Action
Evidence suggests that some pyrazole derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases.[16] Should the initial screening with the caspase-3/7 assay indicate apoptosis as a primary mechanism of cell death, further investigation into the apoptotic pathway is warranted.
Apoptotic Signaling Pathway:
Simplified Apoptotic Signaling Pathways
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[7] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.[17] Further assays, such as those measuring mitochondrial membrane potential or the release of cytochrome c, can help to elucidate which pathway is predominantly activated by the novel pyrazole carbohydrazide derivatives.[18]
Data Interpretation and Next Steps
The data generated from these assays will allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) for each compound. By comparing the results across different assays, we can gain valuable insights into the primary mode of action. For example, a potent induction of caspase-3/7 activity coupled with a loss of metabolic activity would strongly suggest an apoptotic mechanism. Conversely, a significant increase in LDH release without a corresponding early activation of caspases might indicate a necrotic or other non-apoptotic form of cell death.
Promising lead compounds identified through this initial cytotoxicity screening can then be advanced to more complex in vitro and in vivo models to further evaluate their therapeutic potential.
Conclusion
The systematic application of a well-chosen panel of cytotoxicity assays is fundamental to the successful development of novel anticancer agents. This guide provides a framework for researchers working with 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide derivatives to effectively characterize their cytotoxic profiles. By understanding the principles and methodologies of these assays, and by carefully interpreting the resulting data, we can confidently identify the most promising candidates for further preclinical and clinical development.
References
A broad spectrum of cytotoxicity assays is currently used in the fields of (eco)toxicology and pharmacology. To choose an appropriate assay, different parameters like test compounds, detection mechanism, specificity, and sensitivity have to be considered. PubMed Central.
In conclusion different sensitivity was observed for each assay with the neutral red and the MTT assay being the most sensitive in detecting cytotoxic events compared to the LDH leakage and the protein assay. PubMed.
These results indicate that both LDH release and MTT reduction accurately determine apoptotic death of neurons. However, the MTT assay does not always correctly quantify neuroprotective effects, this likely reflects differences in the point of the death pathway that the neuroprotective agents act. PubMed.
Apoptosis assays: caspase activation, membrane alterations, DNA fragmentation, and mitochondrial changes. A broad range of chemotherapies work by interfering with the mechanisms of cell death, and inducing apoptosis remains a promising strategy for cancer drug discovery. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues.
Comparison of LDH SRB MTT or CV assay in Capan-1 cells (A,C,E,G) and Panc-1 cells (B, D, F and H) after exposure to Apicidin for 6 h (A and B), 24 h (C and D), 48 h (E and F) or 72 h (G and H).
Cytotoxicity testing using in vitro models is a fundamental step in drug discovery to evaluate the potential toxicity and therapeutic index of novel drug candidates. Among the various available assays, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyl tetrazolium bromide) assay is a widely used, cost-effective colorimetric method to measure cellular metabolic activity and viability.
LDH Release Assay: Measures lactate dehydrogenase (LDH), an enzyme released into the culture medium upon cell membrane damage or cell death.
Pyrazole derivatives induced a dose and time-dependent cell toxicity in MDA-MB-468 compared with untreated cells. The results showed that 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) was the most active compound... 3f provoked apoptosis was accompanied by the elevated level of ROS and increased caspase 3 activity in MDA-MB-468 cells compared with untreated cells.
Cytotoxicity study of pyrazole derivatives.
The complexity of the pathways involved in apoptosis means that different markers can be used to study the process. BMG Labtech.
Substitution with a carbohydrazide moiety at position C-5 of the pyrazole ring seems to provide derivatives that exhibit antitumor activity too... Salicylaldehyde-pyrazole-carbohydrazide derivatives shown to be potent growth inhibitors to A549 cells via inducing apoptosis. PubMed Central.
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities... The assay provides a proluminescent caspase-3/7 substrate, which contains the tetrapeptide sequence DEVD.
Natural killer (NK) cells are cytotoxic lymphocytes that play a major role in the innate immune system. NK cells exhibit potent cytotoxic activity against cancer cells and virally infected cells without antigen priming. PubMed.
Pyrazole-based chalcone hybrids are notable in medicinal chemistry for their potential biological activity, although their tumor-specific cytotoxicity and mechanisms remain unknown in OSCC cells.
For cell lines growing in adherence, the sulforodamine B (SRB) assay Kit (Abcam ab235935) was performed. MDPI.
CellEvent™ Caspase-3/7 Green Detection Reagent is a fluorogenic substrate for detection of activated caspases 3 and 7 in apoptotic cells. Thermo Fisher Scientific.
Substitution with a carbohydrazide moiety at position C-5 of the pyrazole ring seems to provide derivatives that exhibit antitumor activity too... Salicylaldehyde-pyrazole-carbohydrazide derivatives have been investigated in inhibition of the proliferation of A549 lung cancer cells... shown to be potent growth inhibitors to A549 cells via inducing apoptosis.
Drug discovery is being transformed by artificial intelligence, which enables the exploration of vast chemical spaces and the generation of novel compounds with tailored properties. bioRxiv.
The Muse™ Caspase-3/7 Assay enables simultaneous measurement of caspase-3/7 activity and cell de
Apoptosis can be induced through three different pathways: 1) targeting mitochondria functionality (mitochondrial, cellular or apoptosis intrinsic pathway), 2) direct transduction of the signal via adaptor proteins (death-receptor or apoptosis extrinsic pathway) and 3)
From the above mentioned values of IC50, it has been observed that pyrazole derivatives 1(b), 2(b); 1(f), 2(f2) in respective series exhibited high cytotoxic effect and the rest compounds 1(a), 2(a); 1(c), 2(c); 1(d), 2(d1) in relevant series performed modest cytotoxic activity. Bangladesh Journal of Pharmacology.
The short-term cytotoxicity of 10 μM pyrazole compounds (L1−L5) was evaluated against pancreatic (CFPAC-1 and PANC-1), breast (MDA-MB-231 and MCF-7), and cervical (CaSki and HeLa) cancer cell lines using the MTT cell viability assay. University of Pretoria.
In conclusion, the DPCH derivatives are promising drugs with therapeutic potential for the epigenetic treatment of BC, with low cytotoxicity towards healthy cells and important antioxidant activity. Universidad de Granada.
Cytotoxicity testing using in vitro models is a fundamental step in drug discovery to evaluate the potential toxicity and therapeutic index of novel drug candidates. Among the various available assays, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyl tetrazolium bromide) assay is a widely used, cost-effective colorimetric method to measure cellular metabolic activity and viability.
Two common assays for early apoptotic events are the mitochondrial membrane potential assay and the cytochrome c assay. Biocompare.
Here we describe a 96-well format protocol for detection of caspase-3/7 activity in cell lysates, based on a fluorescent caspase-3 assay, combined with a method to simultaneously determine relative protein contents in the individual wells. PubMed.
A screening of 2000 novel molecules revealed a unique thienopyrazole derivative, Tpz-1, that elicited potent and selective programmed cell death in human blood, breast, colon, and other cancer cell lines. MDPI.
The short-term cytotoxicity of 10 μM pyrazole compounds (L1-L5) was evaluated against pancreatic (CFPAC-1 and PANC-1), breast (MDA-MB-231 and MCF-7), and cervical (CaSki and HeLa) cancer cell lines using the MTT cell viability assay. UWCScholar.
The Muse® Caspase-3/7 Kit allows for the facile, rapid, and quantitative measurements of two important cell health parameters simultaneously—apoptotic status based on Caspase-3/7 activation, and cellular plasma membrane permeabilization and cell de
Apoptosis assays are bioassays used to identify and quantify programmed cell death that occurs in response to drug or therapeutic administration.
Technical Guide: Safe Handling and Disposal of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
Executive Summary & Core Directive Do not dispose of this compound down the drain. 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide (CAS: 1001567-68-5) presents a dual disposal challenge: it contains a reactive carbohydra...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Do not dispose of this compound down the drain.
1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide (CAS: 1001567-68-5) presents a dual disposal challenge: it contains a reactive carbohydrazide functional group (reducing agent) and a difluoromethyl moiety (halogenated).
Immediate Action Plan:
Segregation: Isolate from oxidizing agents (peroxides, permanganates) and strong acids immediately.
Classification: Tag as Halogenated Organic Waste (due to Fluorine content) and Toxic/Irritant .
Disposal Path: High-temperature incineration with flue gas scrubbing (commercial waste management) is the only acceptable disposal route to prevent environmental contamination and Hydrogen Fluoride (HF) emission.
Chemical Profile & Hazard Identification
Understanding the molecular structure is critical for safety. The molecule consists of a stable pyrazole ring flanked by a reactive hydrazide tail and a fluorinated cap.
Incompatible with Oxidizers. Risk of exothermic reaction or gas evolution ().
The "Double Threat" Mechanism
Hydrazide Reactivity: The
group is a nucleophile and a reducing agent. If mixed with ketones (e.g., Acetone waste), it can form hydrazones. If mixed with oxidizers (e.g., Nitric acid waste), it can react violently.
Fluorine Persistence: The
group is thermally stable. Standard low-temp incineration may fail to break the C-F bonds, leading to release of fluorinated byproducts. It requires incineration.
Disposal Decision Tree & Workflows
The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards.